molecular formula C21H25N5O B12398723 Pantothenate kinase-IN-1

Pantothenate kinase-IN-1

Cat. No.: B12398723
M. Wt: 363.5 g/mol
InChI Key: WPAWIBUDSFBBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pantothenate kinase-IN-1 is a potent and selective small-molecule inhibitor of pantothenate kinase (PANK), the first and rate-limiting enzyme in the biosynthesis of coenzyme A (CoA) from pantothenate (vitamin B5) . By targeting this crucial metabolic step, this compound provides researchers with a valuable tool to probe the complex roles of CoA metabolism in cellular physiology. CoA is an essential cofactor involved in a vast array of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and sterol biosynthesis . Dysregulation of CoA biosynthesis, particularly due to mutations in the PANK2 gene, is known to cause the neurodegenerative disorder Pantothenate Kinase-Associated Neurodegeneration (PKAN) . Furthermore, pantothenate kinase has been identified as an essential enzyme and a valid drug target in pathogenic fungi . Inhibiting PANK with this compound in experimental models can help elucidate the downstream consequences of CoA deficiency, such as mitochondrial dysfunction, disruption of iron-sulfur cluster biogenesis, and neuronal cell death, thereby contributing to the understanding of disease mechanisms and the identification of potential therapeutic strategies . This product is intended for research applications only and is not approved for use in humans or as a diagnostic agent. Researchers should consult the product's data sheet for specific information on solubility, storage conditions, and recommended working concentrations.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4-(5-cyano-2-pyridinyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H25N5O/c1-21(2,3)17-5-7-18(8-6-17)24-20(27)26-12-10-25(11-13-26)19-9-4-16(14-22)15-23-19/h4-9,15H,10-13H2,1-3H3,(H,24,27)

InChI Key

WPAWIBUDSFBBFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Pantothenate Kinase-IN-1 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase-IN-1 is a potent and selective modulator of Pantothenate Kinase 3 (PANK3), a critical enzyme in the biosynthesis of Coenzyme A (CoA). This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, binding mode, and cellular effects. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals working on the modulation of CoA metabolism for therapeutic purposes.

Introduction to Pantothenate Kinase and Coenzyme A Biosynthesis

Coenzyme A is an essential cofactor in all living organisms, playing a pivotal role in numerous metabolic pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components.[1][2][3] The biosynthesis of CoA is a five-step enzymatic pathway, with the first and rate-limiting step being the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate.[1][2][3][4][5] This crucial reaction is catalyzed by the enzyme pantothenate kinase (PANK).

In mammals, there are four known isoforms of PANK: PANK1α, PANK1β, PANK2, and PANK3, encoded by three distinct genes.[3][6] These isoforms exhibit different tissue distribution and subcellular localization, suggesting specialized roles in regulating CoA homeostasis.[3] The activity of PANK isoforms is tightly regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[6] Dysregulation of PANK activity and CoA biosynthesis has been implicated in several human diseases, including neurodegenerative disorders, making PANKs attractive targets for therapeutic intervention.[7][8]

This compound: A PANK3-Selective Modulator

This compound is a small molecule inhibitor that has been identified as a modulator of PANK3 activity.[7] Its development was guided by optimizing a high-throughput screening hit using lipophilic ligand efficiency (LipE) derived from human PANK3 IC50 values.[7][9]

Biochemical Activity and Selectivity

This compound is a competitive inhibitor with respect to pantothenate for PANK3.[7][9] Quantitative biochemical assays have determined its inhibitory potency against various PANK isoforms.

Target IsoformIC50 (µM)
PANK30.51
PANK1>10
PANK2>10

Table 1: Inhibitory activity of this compound against human Pantothenate Kinase isoforms. The IC50 value for PANK3 indicates potent inhibition, while the values for PANK1 and PANK2 demonstrate a high degree of selectivity for the PANK3 isoform.

Mechanism of Action: Binding and Inhibition

The mechanism by which this compound inhibits PANK3 has been elucidated through structural and biochemical studies.

Binding Mode

X-ray crystallography studies of PANK3 in complex with analogs of this compound have revealed the specific molecular interactions responsible for its inhibitory activity.[7][9] The inhibitor binds to the pantothenate binding site of the enzyme. A key interaction involves a bidentate hydrogen bond between the pyridazine moiety of the inhibitor and the side chain of arginine 306' (R306') from the adjacent protomer in the PANK3 dimer.[7][9] This interaction is a major contributor to the high affinity and selectivity of the compound.

PANK3_Dimer PANK3 Dimer Protomer_A Protomer A PANK3_Dimer->Protomer_A Protomer_B Protomer B PANK3_Dimer->Protomer_B Pantothenate_Site_A Pantothenate Binding Site Protomer_A->Pantothenate_Site_A R306_B Arginine 306' Protomer_B->R306_B Inhibitor Pantothenate kinase-IN-1 Inhibitor->Pantothenate_Site_A Binds to Inhibitor->R306_B H-bonds with

Figure 1: Binding of this compound to the PANK3 dimer.
Competitive Inhibition

Biochemical kinetic studies have confirmed that this compound acts as a competitive inhibitor of PANK3 with respect to pantothenate.[7][9] This means that the inhibitor directly competes with the natural substrate, pantothenate, for binding to the active site of the enzyme.

PANK3 PANK3 Enzyme Enzyme_Substrate_Complex PANK3-Pantothenate Complex PANK3->Enzyme_Substrate_Complex + Pantothenate Enzyme_Inhibitor_Complex PANK3-Inhibitor Complex (Inactive) PANK3->Enzyme_Inhibitor_Complex + Inhibitor Pantothenate Pantothenate Inhibitor Pantothenate kinase-IN-1 Enzyme_Substrate_Complex->PANK3 Product 4'-Phosphopantothenate Enzyme_Substrate_Complex->Product Catalysis Enzyme_Inhibitor_Complex->PANK3

Figure 2: Competitive inhibition of PANK3 by this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against PANK isoforms was determined using a luminescence-based kinase assay. This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant human PANK1, PANK2, and PANK3 enzymes.

  • This compound (or other test compounds).

  • ATP.

  • D-Pantothenate.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • 384-well white microplates.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound, PANK enzyme, and kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and D-pantothenate.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of Inhibitor B Add Inhibitor, PANK enzyme, and buffer to plate A->B C Initiate reaction with ATP and Pantothenate B->C D Incubate at RT C->D E Add Luminescent ATP detection reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Figure 3: Workflow for the biochemical kinase inhibition assay.
Cellular Coenzyme A Biosynthesis Assay

The effect of this compound on CoA biosynthesis in a cellular context can be evaluated by measuring the levels of CoA in treated cells.

Materials:

  • Human cell line (e.g., HEK293T).

  • This compound.

  • Cell culture medium and supplements.

  • Reagents for cell lysis and CoA extraction.

  • CoA quantification kit or LC-MS/MS for CoA measurement.

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Harvest the cells and perform cell lysis.

  • Extract the intracellular CoA.

  • Quantify the CoA levels using a commercially available kit or a validated LC-MS/MS method.

  • Normalize the CoA levels to the total protein concentration or cell number.

  • Determine the IC50 for the inhibition of cellular CoA biosynthesis.

Conclusion

This compound is a valuable research tool for studying the role of PANK3 in CoA metabolism. Its high potency and selectivity for PANK3 make it a specific probe for dissecting the downstream consequences of inhibiting this particular isoform. The detailed mechanistic and methodological information provided in this guide will aid researchers in utilizing this compound to further explore the therapeutic potential of targeting PANK3 in various disease models.

References

The Discovery and Profile of PZ-2891: A Modulator of Pantothenate Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of PZ-2891, a significant modulator of pantothenate kinase (PanK). Developed for researchers, scientists, and professionals in drug development, this document details the quantitative data, experimental protocols, and signaling pathway interactions related to this compound.

Introduction to Pantothenate Kinase and its Significance

Pantothenate kinase (PanK) is a critical enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms involved in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. PanK catalyzes the first and rate-limiting step in this pathway: the phosphorylation of pantothenate (vitamin B5). In humans, there are three genes (PANK1, PANK2, PANK3) that encode for four isoforms of the enzyme. Mutations in the PANK2 gene are linked to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder, highlighting the therapeutic potential of targeting PanK.

Discovery of PZ-2891

PZ-2891 was identified through a high-throughput screening of a chemical library, followed by a chemical optimization process. This effort aimed to discover novel allosteric activators of PanK that could potentially treat PKAN by increasing CoA levels.[1][2] PZ-2891 emerged as a potent, orally bioavailable, and brain-penetrant molecule.[3][4]

Synthesis

While the detailed synthetic route for PZ-2891 from starting materials is proprietary, it was developed through a chemical optimization program.[1][2] The process involved modifying a lead compound identified from the initial library screen to improve its potency, selectivity, and pharmacokinetic properties. The development of a related compound, PZ-3022, involved replacing an isopropyl group with a cyclopropyl moiety to enhance its metabolic stability and half-life.[5]

Mechanism of Action

PZ-2891 is classified as a PanK modulator, exhibiting a dual mechanism of action. At lower, sub-saturating concentrations, it acts as an allosteric activator, while at high concentrations, it behaves as an orthosteric inhibitor.[3][4][6][7]

As an allosteric activator, PZ-2891 binds to the pantothenate pocket of the PanK enzyme.[1] This binding event at one protomer of the dimeric enzyme locks the other protomer in a catalytically active conformation.[1] This conformation is refractory to the feedback inhibition by acetyl-CoA, a key regulatory mechanism of PanK activity.[1][8] By overcoming this feedback inhibition, PZ-2891 effectively increases the rate of CoA biosynthesis, leading to elevated cellular and tissue levels of CoA.[1][7]

The inhibitory action at high concentrations is a result of its orthosteric binding, directly competing with the natural substrate, pantothenate.[3][4][6]

Quantitative Data

The activity of PZ-2891 has been quantified against various human and mouse PanK isoforms. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of PZ-2891 against Human Pantothenate Kinase Isoforms [4][6][9]

IsoformIC50 (nM)
hPANK1β40.2
hPANK20.7
hPANK31.3

Table 2: IC50 Values of PZ-2891 against Mouse Pantothenate Kinase Isoforms [4][9]

IsoformIC50 (nM)
mPanK1β48.7
mPanK21.0
mPanK31.9

Experimental Protocols

Pantothenate Kinase Inhibition Assay (Radiochemical Method)

This protocol describes a common method for determining the IC50 of an inhibitor against PanK.

Materials:

  • Purified His-tagged PanK isoforms (PANK1β, PANK2, PANK3)

  • D-[1-¹⁴C]pantothenate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor compound (PZ-2891) dissolved in DMSO

  • DEAE-cellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of ATP (e.g., 1 mM), and purified PanK enzyme (e.g., 1 µg).[8]

  • Prepare serial dilutions of PZ-2891 in DMSO. Add the inhibitor to the reaction mixture, ensuring the final DMSO concentration is consistent across all samples and does not exceed a level that affects enzyme activity (e.g., <1%).

  • Initiate the reaction by adding D-[1-¹⁴C]pantothenate to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto DEAE-cellulose filter paper.

  • Wash the filter papers extensively with a suitable buffer (e.g., water or ethanol) to remove unreacted radiolabeled substrate.

  • Place the dried filter papers in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated pantothenate, and thus to the enzyme activity.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]

Cellular Thermal Shift Assay (CETSA)

This assay confirms the binding of the inhibitor to the target protein in a cellular context.

Materials:

  • HEK 293T cells overexpressing the target PanK isoform

  • PZ-2891

  • Cell lysis buffer

  • Antibodies against the PanK isoform and a loading control (e.g., actin)

  • Western blotting equipment and reagents

Procedure:

  • Treat the cells with various concentrations of PZ-2891 or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Cool the lysates and centrifuge to pellet the aggregated proteins.

  • Analyze the supernatant by Western blotting using an antibody specific to the PanK isoform.

  • A shift in the melting temperature of the protein in the presence of the compound indicates direct binding.[11] A dose-response curve can be generated to determine the concentration at which half of the cellular PanK is bound.[11]

Visualizations

Pantothenate_Kinase_Signaling_Pathway cluster_CoA_Biosynthesis Coenzyme A Biosynthesis cluster_Regulation Regulation cluster_Cellular_Processes Cellular Processes Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK1, PanK2, PanK3) Pantothenate->PanK Substrate Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate ATP -> ADP CoA Coenzyme A Phosphopantothenate->CoA Multiple Steps CitricAcidCycle Citric Acid Cycle CoA->CitricAcidCycle FattyAcidMetabolism Fatty Acid Metabolism CoA->FattyAcidMetabolism AcetylCoA Acetyl-CoA AcetylCoA->PanK Feedback Inhibition PZ2891 PZ-2891 PZ2891->PanK Allosteric Activation

Caption: Overview of the Coenzyme A biosynthetic pathway and its regulation by Acetyl-CoA and PZ-2891.

Experimental_Workflow_IC50 start Start: Prepare Reaction Mixture (Buffer, PanK, ATP) add_inhibitor Add Serial Dilutions of PZ-2891 start->add_inhibitor start_reaction Initiate Reaction with [14C]-Pantothenate add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Spot on DEAE-Cellulose Filter incubate->stop_reaction wash Wash Filters stop_reaction->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Plot Activity vs. [Inhibitor] and Determine IC50 measure->analyze

Caption: Experimental workflow for determining the IC50 of PZ-2891 using a radiochemical assay.

References

Pantothenate Kinase-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Pantothenate kinase-IN-1, a modulator of pantothenate kinase (PANK), the rate-limiting enzyme in Coenzyme A (CoA) biosynthesis. This guide covers its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, also referred to as Compound 1, is a synthetic small molecule designed to modulate the activity of pantothenate kinases.[1] Its chemical identity and key properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name N-(4-(propan-2-yl)phenyl)-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide
CAS Number 1024168-48-6[1]
SMILES CC(C)(C1=CC=C(C=C1)NC(N2CCN(CC2)C3=NC=C(C=C3)C#N)=O)C[1][2]
Molecular Formula C₂₁H₂₅N₅O[1][2]
Molecular Weight 363.46 g/mol [1][2]
Physicochemical Properties
PropertyValueSource
Boiling Point 610.4±55.0 °C (Predicted)[3]
Density 1.21±0.1 g/cm³ (Predicted)[3]
Solubility DMSO: < 1 mg/mL (Sonication recommended)[4]
DMF: < 1 mg/mL (Sonication recommended)[4]
DMSO:PBS (pH 7.2) (1:4): 0.25 mg/mL (Sonication recommended)[4]

Biological Activity

This compound is an inhibitor of Pantothenate Kinase 3 (PANK3), one of the four human isoforms of the enzyme. The pantothenate kinases catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A, a vital cofactor in numerous metabolic pathways.[5][6]

In Vitro Activity
ParameterValueTarget
IC₅₀ 0.51 µMPANK3[1][2]
Ligand Efficiency (LipE) 2.8PANK3[1][2]

Signaling Pathway: Coenzyme A Biosynthesis

This compound targets the initial step of the universal CoA biosynthetic pathway. This pathway converts pantothenate (Vitamin B5) into Coenzyme A through a series of five enzymatic reactions.

Figure 1. The Coenzyme A biosynthetic pathway, highlighting the inhibitory action of this compound on the initial, rate-limiting step catalyzed by Pantothenate Kinase (PANK).

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of compounds like this compound against pantothenate kinases.

Coupled-Enzyme Spectrophotometric Assay for PanK Activity

This assay determines PanK activity by measuring the production of ADP, which is coupled to the oxidation of NADH.

Principle: Pantothenate kinase produces ADP from the phosphorylation of pantothenate. In the presence of phosphoenolpyruvate and pyruvate kinase, ADP is converted back to ATP, generating pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified pantothenate kinase (e.g., human PANK3)

  • This compound (or other test inhibitor)

  • ATP

  • Pantothenic acid

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 2 mM MgCl₂

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the coupling enzyme mixture: In the assay buffer, prepare a solution containing 80 U/ml of pyruvate kinase, 80 U/ml of lactate dehydrogenase, 200 µM NADH, and 200 µM phosphoenolpyruvate.

  • Dispense the mixture: Add aliquots of the coupling enzyme mixture to the wells of a 96-well plate.

  • Add substrates and inhibitor: Add ATP and pantothenic acid to the wells. Typical concentrations can range from 10 to 300 µM for each. Add various concentrations of this compound (e.g., in a serial dilution) to test for inhibition. Include control wells with no inhibitor (vehicle control).

  • Pre-incubation: Incubate the plates at 25°C for 5 minutes.

  • Initiate the reaction: Add the purified pantothenate kinase enzyme to each well to start the reaction. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

  • Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for a set period (e.g., 15 minutes) at regular intervals.

  • Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Coupling Enzyme Mixture (PK, LDH, NADH, PEP) D Dispense Mixture, Substrates, and Inhibitor into 96-well Plate A->D B Prepare Substrates (ATP, Pantothenate) B->D C Prepare Inhibitor Dilutions (this compound) C->D E Pre-incubate at 25°C D->E F Initiate with Pantothenate Kinase E->F G Monitor Absorbance at 340 nm F->G H Calculate Initial Reaction Velocities G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 Value I->J

Figure 2. A typical workflow for the coupled-enzyme spectrophotometric assay to determine the IC₅₀ of a pantothenate kinase inhibitor.

Conclusion

This compound is a valuable research tool for studying the role of PANK3 in CoA biosynthesis and related metabolic pathways. Its well-defined chemical structure and specific inhibitory activity make it suitable for a range of in vitro studies. The experimental protocols outlined in this guide provide a foundation for researchers to further characterize the mechanism of action and potential therapeutic applications of this and other pantothenate kinase modulators.

References

Pantothenate Kinase-IN-1: A Technical Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PANK) is a critical and rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1][2] There are three human isoforms of PANK: PANK1, PANK2, and PANK3.[3] Mutations in the PANK2 gene are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurological disorder characterized by iron accumulation in the brain.[3][4] Pantothenate kinase-IN-1 (also referred to as Compound 1 in associated literature) is a potent modulator of PANK activity.[5] This document provides a comprehensive technical overview of the target specificity of this compound and the methodologies used for its characterization. The information presented is collated from primary research articles describing this compound and its close analog, PZ-2891.

Mechanism of Action

This compound acts as an allosteric activator of pantothenate kinases.[3][6] Its mechanism of action is unique; at high concentrations, it can act as an orthosteric inhibitor, while at lower concentrations and in the presence of acetyl-CoA, it functions as an allosteric activator.[4] It achieves this by binding to the PANK enzyme and preventing the feedback inhibition normally exerted by acetyl-CoA.[3] This leads to a sustained activation of the kinase, resulting in increased production of CoA within cells.[3][4]

Quantitative Data: In Vitro Potency and Selectivity

The inhibitory activity of this compound and its close analog, PZ-2891, has been quantified against various human and mouse PANK isoforms. The data clearly indicates a high affinity for PANK2 and PANK3.

Compound Target Isoform (Human) IC50 (nM)
PZ-2891PANK1β40.2 ± 4.4
PZ-2891PANK20.7 ± 0.08
PZ-2891PANK31.3 ± 0.2
Compound Target Isoform (Mouse) IC50 (nM)
PZ-2891PanK1β48.7 ± 5.1
PZ-2891PanK21.0 ± 0.1
PZ-2891PanK31.9 ± 0.2
Compound Target Isoform IC50 (µM)
This compoundPANK30.51

Off-Target Profile

To assess the selectivity of the chemical scaffold, the closely related compound PZ-2891 was screened against a large panel of kinases.

Screening Panel Compound Concentration Results
468 Mammalian KinasesPZ-2891Not SpecifiedNo significant inhibitory activity observed.
72 Proteins (known to cause off-target effects)PZ-2891Not SpecifiedNo significant interactions identified.

This broad screening demonstrates a high degree of selectivity for the pantothenate kinase family, a critical attribute for a therapeutic candidate.

Experimental Protocols

Radiochemical Pantothenate Kinase Assay

This assay is the gold standard for directly measuring the catalytic activity of PANK and the inhibitory potential of compounds like this compound.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the substrate, pantothenate, catalyzed by a PANK enzyme. The resulting radiolabeled product, 4'-phosphopantothenate, is then separated from the unreacted [γ-³²P]ATP and quantified.

Detailed Methodology:

  • Reaction Mixture Preparation: A master mix is prepared containing reaction buffer (e.g., 25 mM Tris-HCl, pH 7.8), MgCl₂, and DTT.

  • Enzyme and Substrate Addition: Recombinant human or mouse PANK isoform is added to the reaction mixture, followed by the substrate, pantothenate.

  • Inhibitor Addition: For IC50 determination, this compound is added at varying concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination of Reaction: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter paper that binds the phosphorylated product.

  • Separation and Quantification: The filter paper is washed to remove unreacted [γ-³²P]ATP. The radioactivity retained on the filter, corresponding to the amount of 4'-phosphopantothenate formed, is measured using a scintillation counter.

  • Data Analysis: The amount of product formed is calculated, and for inhibitor studies, the percentage of inhibition at each concentration is determined. IC50 values are then calculated by fitting the data to a suitable dose-response curve, such as the Morrison equation for tight-binding inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the engagement of a compound with its target protein within the complex environment of a living cell.

Principle: The binding of a ligand, such as this compound, to its target protein, PANK, often increases the thermal stability of the protein. CETSA measures this change in thermal stability.

Detailed Methodology:

  • Cell Treatment: Intact cells (e.g., HEK293T cells overexpressing a PANK isoform) are incubated with this compound at various concentrations or a vehicle control.

  • Heat Shock: The treated cells are heated to a range of temperatures. As the temperature increases, proteins begin to denature and aggregate.

  • Cell Lysis: After the heat shock, the cells are lysed to release the soluble proteins.

  • Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of soluble PANK remaining in the supernatant at each temperature is quantified, typically by Western blotting or other immunoassays.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble PANK as a function of temperature. A shift in this curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the PANK protein.

Cellular Coenzyme A Level Measurement

This assay assesses the functional consequence of PANK modulation by measuring the intracellular concentration of CoA.

Principle: Following treatment with this compound, cells are lysed, and the CoA content is measured using a sensitive biochemical assay. Several commercial kits are available for this purpose, often relying on an enzymatic cycling reaction that produces a detectable colorimetric or fluorescent signal proportional to the amount of CoA.

Detailed Methodology (using a commercial kit as an example):

  • Cell Culture and Treatment: A suitable cell line (e.g., HepG2/C3A) is cultured and then treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Sample Preparation:

    • Cells are harvested and washed.

    • A known number of cells are lysed using the buffer provided in the assay kit.

    • The cell lysate is deproteinized, often by precipitation with perchloric acid followed by neutralization.

  • CoA Measurement:

    • The deproteinized lysate is added to a reaction mixture containing enzymes and a probe that will generate a signal in the presence of CoA.

    • The reaction is incubated according to the kit's instructions.

    • The colorimetric or fluorescent signal is measured using a plate reader.

  • Data Analysis: A standard curve is generated using known concentrations of CoA. The CoA concentration in the cell lysates is then calculated from this standard curve and typically normalized to the protein concentration of the lysate.

Visualizations

CoA_Biosynthesis_Pathway cluster_pathway Coenzyme A Biosynthesis Pantothenate Pantothenate PANK PANK Pantothenate->PANK Substrate 4-Phosphopantothenate 4-Phosphopantothenate PANK->4-Phosphopantothenate Product Downstream Enzymes Downstream Enzymes 4-Phosphopantothenate->Downstream Enzymes Coenzyme A Coenzyme A Downstream Enzymes->Coenzyme A Acetyl-CoA Acetyl-CoA Coenzyme A->Acetyl-CoA Acetyl-CoA->PANK Feedback Inhibition Pantothenate_kinase_IN_1 Pantothenate_kinase_IN_1 Pantothenate_kinase_IN_1->PANK Allosteric Activation (Prevents Inhibition) Radiochemical_Kinase_Assay cluster_workflow Radiochemical PANK Assay Workflow Start Start Prepare Reaction Mix\n(Buffer, PANK, Pantothenate, Inhibitor) Prepare Reaction Mix (Buffer, PANK, Pantothenate, Inhibitor) Start->Prepare Reaction Mix\n(Buffer, PANK, Pantothenate, Inhibitor) Initiate with [γ-³²P]ATP Initiate with [γ-³²P]ATP Prepare Reaction Mix\n(Buffer, PANK, Pantothenate, Inhibitor)->Initiate with [γ-³²P]ATP Incubate (e.g., 37°C) Incubate (e.g., 37°C) Initiate with [γ-³²P]ATP->Incubate (e.g., 37°C) Stop Reaction & Spot on Filter Stop Reaction & Spot on Filter Incubate (e.g., 37°C)->Stop Reaction & Spot on Filter Wash Filter to Remove Unreacted ATP Wash Filter to Remove Unreacted ATP Stop Reaction & Spot on Filter->Wash Filter to Remove Unreacted ATP Quantify Radioactivity\n(Scintillation Counting) Quantify Radioactivity (Scintillation Counting) Wash Filter to Remove Unreacted ATP->Quantify Radioactivity\n(Scintillation Counting) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Quantify Radioactivity\n(Scintillation Counting)->Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End CETSA_Workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow Start Start Treat Cells with Compound Treat Cells with Compound Start->Treat Cells with Compound Heat Shock (Temperature Gradient) Heat Shock (Temperature Gradient) Treat Cells with Compound->Heat Shock (Temperature Gradient) Cell Lysis Cell Lysis Heat Shock (Temperature Gradient)->Cell Lysis Separate Soluble & Aggregated Proteins Separate Soluble & Aggregated Proteins Cell Lysis->Separate Soluble & Aggregated Proteins Quantify Soluble Target Protein\n(e.g., Western Blot) Quantify Soluble Target Protein (e.g., Western Blot) Separate Soluble & Aggregated Proteins->Quantify Soluble Target Protein\n(e.g., Western Blot) Generate Melting Curve Generate Melting Curve Quantify Soluble Target Protein\n(e.g., Western Blot)->Generate Melting Curve Analyze Thermal Shift Analyze Thermal Shift Generate Melting Curve->Analyze Thermal Shift End End Analyze Thermal Shift->End

References

Investigating the Role of Pantothenate Kinase-IN-1 in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is an indispensable cofactor in all living organisms, acting as a principal carrier of acyl groups and playing a pivotal role in a vast array of metabolic processes. These include the citric acid cycle, fatty acid synthesis and oxidation, and the metabolism of amino acids and ketone bodies.[1][2] The biosynthesis of CoA is a highly regulated process, with Pantothenate Kinase (PanK) catalyzing the first and rate-limiting step: the ATP-dependent phosphorylation of pantothenate (vitamin B₅) to 4'-phosphopantothenate.[1][2] In mammals, four active isoforms of PanK exist (PanK1α, PanK1β, PanK2, and PanK3), encoded by three distinct genes.[1][3] These isoforms exhibit tissue-specific expression and differential regulation, highlighting their specialized roles in cellular metabolism.

This technical guide focuses on Pantothenate kinase-IN-1 , a small molecule modulator of the Pantothenate Kinase family. Specifically, this compound has been identified as an inhibitor of the PANK3 isoform.[4][5] This document will delve into the mechanism of action of PanK, the specific role of the PANK3 isoform, and the metabolic consequences of its inhibition, drawing upon data from related genetic and pharmacological models. Detailed experimental protocols for assessing PanK inhibition are also provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of this critical area of metabolic research.

The Coenzyme A Biosynthetic Pathway and the Role of Pantothenate Kinase

The synthesis of CoA from pantothenate is a five-step enzymatic pathway. PanK executes the initial, committed step, making it a critical control point for the entire pathway.[6][7] The activity of PanK isoforms is subject to feedback inhibition by CoA and its thioesters, most notably acetyl-CoA.[2] This regulation ensures that the intracellular concentration of CoA is tightly controlled to meet the metabolic demands of the cell. When acetyl-CoA levels are high, it binds to an allosteric site on PanK, inducing a conformational change that renders the enzyme inactive.[2]

dot

Metabolic_Consequences cluster_inhibition Initiating Event cluster_downstream Downstream Metabolic Effects cluster_phenotype Potential Cellular/Systemic Phenotypes PanK_Inhibition PanK Inhibition (e.g., by this compound) Reduced_CoA Reduced Coenzyme A Biosynthesis PanK_Inhibition->Reduced_CoA TCA_Cycle TCA Cycle Impairment Reduced_CoA->TCA_Cycle FAO Reduced Fatty Acid Oxidation Reduced_CoA->FAO Ketone_Metabolism Altered Ketone Body Metabolism Reduced_CoA->Ketone_Metabolism Reduced_Energy Reduced Energy Production TCA_Cycle->Reduced_Energy Gluconeogenesis Impaired Gluconeogenesis FAO->Gluconeogenesis Provides Acetyl-CoA and NADH Lipid_Accumulation Lipid Accumulation (Steatosis) FAO->Lipid_Accumulation Shunting of Fatty Acids Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Experimental_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound Dilutions) start->prepare_reagents reaction_setup Set up Reaction Mixtures in Microplate prepare_reagents->reaction_setup pre_incubation Pre-incubate Enzyme and Inhibitor (optional) reaction_setup->pre_incubation initiate_reaction Initiate Reaction with [¹⁴C]Pantothenate pre_incubation->initiate_reaction incubation Incubate at 37°C (e.g., 10-30 min) initiate_reaction->incubation stop_reaction Stop Reaction with Acetic Acid incubation->stop_reaction spot_on_filter Spot Reaction Mixture onto DE-81 Filter Paper stop_reaction->spot_on_filter wash_filter Wash Filter Paper to Remove Unreacted Substrate spot_on_filter->wash_filter scintillation_counting Perform Scintillation Counting wash_filter->scintillation_counting data_analysis Analyze Data and Calculate IC₅₀ scintillation_counting->data_analysis end End data_analysis->end

References

Pantothenate Kinase-IN-1: A Technical Guide to its Use as a Chemical Probe for PANK3 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PANK) is a family of essential enzymes that catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The PANK family in mammals consists of three isoforms—PANK1, PANK2, and PANK3—each with distinct regulatory properties and tissue distribution. PANK3, in particular, is ubiquitously expressed and plays a crucial role in maintaining cellular CoA homeostasis. To dissect the specific functions of PANK3 and validate it as a therapeutic target, the development of selective chemical probes is paramount. This technical guide provides an in-depth overview of Pantothenate kinase-IN-1, a modulator of PANK3, and its application as a chemical probe to investigate PANK3 function.

This compound: Biochemical Profile

This compound (also referred to as Compound 1) has been identified as a modulator of PANK3 activity. The following table summarizes the available quantitative data for this compound.

TargetParameterValueReference
PANK3IC500.51 µM[1]

Note: IC50 values for PANK1 and PANK2 are not currently available in the public domain, which is a critical consideration when using this compound as a selective probe for PANK3. Researchers should exercise caution and ideally perform their own selectivity profiling against other PANK isoforms.

Experimental Protocols

Biochemical Assay: PANK3 Radioactive Kinase Assay

This protocol is a representative method for determining the in vitro potency of inhibitors against PANK3 using a radiometric assay format.

Materials:

  • Recombinant human PANK3 enzyme

  • d-[1-¹⁴C]pantothenate (specific activity ~22.5 mCi/mmol)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 7.5)

  • This compound (or other test compounds) dissolved in DMSO

  • 10% (v/v) Acetic acid

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2.5 mM ATP.

  • Add 45 μM d-[1-¹⁴C]pantothenate to the reaction mixture.

  • Prepare serial dilutions of this compound in DMSO. Add a small volume of the diluted compound to the reaction mixture (the final DMSO concentration should be kept low, typically ≤1%). For the control (uninhibited) reaction, add the same volume of DMSO.

  • Initiate the reaction by adding a known amount of purified human PANK3 enzyme (e.g., 5-10 ng). The final reaction volume is typically 20-50 µL.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a small volume of 10% (v/v) acetic acid.

  • Spot the entire reaction mixture onto a phosphocellulose paper disc (e.g., P81).

  • Wash the discs extensively with water to remove unreacted [¹⁴C]pantothenate.

  • Place the dried discs into scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Cellular Assay: Measurement of Intracellular Coenzyme A by LC-MS/MS

This protocol outlines a general workflow for the quantification of CoA levels in cultured cells following treatment with a PANK inhibitor.

Materials:

  • Cultured cells (e.g., HEK293T, HepG2)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Internal standard (e.g., ¹³C-labeled CoA)

  • LC-MS/MS system (including a suitable column, such as a C18 reversed-phase column)

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a desired period (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent containing the internal standard to the cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the lysate vigorously and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet the precipitated protein and cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using a gradient elution on a C18 column.

    • Detect and quantify CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for CoA and the internal standard should be optimized beforehand.

  • Data Analysis: Calculate the peak area ratio of CoA to the internal standard. Normalize the results to the total protein concentration or cell number of the corresponding samples.[3][4]

Signaling Pathways and Cellular Functions of PANK3

PANK3 is a key regulator of cellular CoA levels. CoA and its thioesters, such as acetyl-CoA, are central to a multitude of cellular processes. Therefore, inhibition of PANK3 by a chemical probe like this compound can be used to investigate the role of PANK3 in these downstream pathways.

Coenzyme A Biosynthesis Pathway

PANK3 catalyzes the initial, committed step in the biosynthesis of CoA from pantothenate (Vitamin B5). This pathway is subject to feedback inhibition by acetyl-CoA, which allosterically regulates PANK activity.

CoA_Biosynthesis cluster_PANK3 PANK3-mediated Phosphorylation cluster_Downstream Downstream Synthesis Pantothenate Pantothenate (Vitamin B5) PANK3 PANK3 Pantothenate->PANK3 Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine PANK3->Phosphopantothenate ADP ADP PANK3->ADP ATP ATP ATP->PANK3 PANK_IN1 Pantothenate kinase-IN-1 PANK_IN1->PANK3 Inhibits AcetylCoA Acetyl-CoA AcetylCoA->PANK3 Feedback Inhibition PPCDC PPCDC PPCS->PPCDC PPAT PPAT PPCDC->PPAT DPCK DPCK PPAT->DPCK ATP CoA Coenzyme A DPCK->CoA ATP CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis and Separation cluster_detection Detection Cells Intact Cells Treatment Incubate with This compound or Vehicle (DMSO) Cells->Treatment Heat Heat Shock (Temperature Gradient) Treatment->Heat Lysis Cell Lysis (e.g., Freeze-thaw) Heat->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Supernatant Collect Soluble Fraction Centrifugation->Supernatant Detection Quantify PANK3 levels (e.g., Western Blot, ELISA) Supernatant->Detection

References

An In-depth Technical Guide on the Early-Stage Research of a Novel Pantothenate Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Pantothenate kinase-IN-1" is not currently described in publicly available scientific literature. This guide has been developed using a well-characterized tricyclic pantothenate kinase inhibitor, referred to as Compound 7 in the work of Sharma et al. (2015), as a representative molecule to illustrate the core principles and methodologies relevant to the early-stage research of such inhibitors.

Introduction

Pantothenate kinase (PanK) is a critical enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2] PanK catalyzes the first and rate-limiting step in this pathway: the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, at the expense of ATP.[1] Given its central role in metabolism, including the citric acid cycle and fatty acid metabolism, PanK has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders and metabolic diseases.[1] This document provides a comprehensive technical overview of the early-stage research and characterization of a novel, potent PanK inhibitor, Compound 7.

Mechanism of Action

Compound 7 acts as a reversible inhibitor of pantothenate kinase. Biophysical studies have revealed that this tricyclic compound binds to the ATP-enzyme complex, thereby preventing the subsequent binding of pantothenate and the completion of the phosphorylation reaction. Kinetic analysis has shown a mixed pattern of inhibition with respect to pantothenate, which is consistent with the inhibitor binding to the PanK-ATP intermediate complex.

Quantitative Data Summary

The inhibitory activity of Compound 7 against various human PanK isoforms has been determined using a radiochemical enzyme assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Additionally, the compound's effect on de novo CoA biosynthesis in a cellular context was evaluated.

Assay Type Target Parameter Value Reference
Radiochemical Enzyme AssayHuman PanK1βIC5070 ± 1.1 nMSharma et al. (2015)
Radiochemical Enzyme AssayHuman PanK2IC5092 ± 2.0 nMSharma et al. (2015)
Radiochemical Enzyme AssayHuman PanK3IC5025 ± 1.8 nMSharma et al. (2015)
Cellular CoA Biosynthesis AssayC3A cellsApparent IC500.9 ± 0.11 µMSharma et al. (2015)

Experimental Protocols

Radiochemical Pantothenate Kinase Inhibition Assay

This assay quantifies the activity of PanK by measuring the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or a radiolabeled pantothenate molecule like D-[1-¹⁴C]pantothenate into the product, 4'-phosphopantothenate.

Materials:

  • Purified human PanK1β, PanK2, or PanK3 enzyme

  • Compound 7 (or other test inhibitor) dissolved in DMSO

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

  • ATP solution (2.5 mM)

  • D-[1-¹⁴C]pantothenate (Specific Activity: 50-60 mCi/mmol)

  • DEAE-cellulose filter paper (e.g., Whatman DE81)

  • Wash Buffer 1: 75 mM NaCl

  • Wash Buffer 2: Ethanol

  • Scintillation cocktail

  • Microplate, 96-well

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 2.5 mM ATP, and the desired concentration of purified PanK enzyme.

  • Add varying concentrations of Compound 7 (typically in a 10-point dose-response curve) or DMSO (vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding D-[1-¹⁴C]pantothenate to a final concentration of 45 µM.

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the DEAE-cellulose filter paper.

  • Wash the filter paper three times with Wash Buffer 1 to remove unreacted [¹⁴C]pantothenate.

  • Perform a final wash with ethanol to dry the filter paper.

  • Place the dried filter paper into a scintillation vial with a scintillation cocktail.

  • Quantify the amount of incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of Compound 7 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Coenzyme A Biosynthesis Assay

This assay measures the ability of a test compound to inhibit the de novo synthesis of CoA in cultured cells by tracking the incorporation of a radiolabeled precursor, such as [³H]pantothenate, into the cellular CoA pool.

Materials:

  • C3A human hepatoma cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Compound 7 (or other test inhibitor) dissolved in DMSO

  • [³H]pantothenate

  • Cell lysis buffer (e.g., RIPA buffer)

  • DEAE-cellulose filter paper

  • Wash Buffer 1: 75 mM NaCl

  • Wash Buffer 2: Ethanol

  • Scintillation cocktail

  • Cell culture plates, 24-well

  • Liquid scintillation counter

Procedure:

  • Seed C3A cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with varying concentrations of Compound 7 or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).

  • Add [³H]pantothenate to the cell culture medium and incubate for an extended period (e.g., 24 hours) to allow for its incorporation into the CoA pool.

  • After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • Lyse the cells using a suitable cell lysis buffer.

  • Spot a portion of the cell lysate onto DEAE-cellulose filter paper. The negatively charged phosphopantetheine moiety of CoA will bind to the positively charged filter paper.

  • Wash the filter paper three times with Wash Buffer 1 and once with Wash Buffer 2.

  • Dry the filter paper and measure the radioactivity using a liquid scintillation counter.

  • Normalize the radioactivity counts to the total protein concentration of the cell lysate for each well.

  • Calculate the percentage of inhibition of CoA biosynthesis for each concentration of Compound 7 and determine the apparent IC50 value.

Visualizations

Signaling Pathway

CoA_Biosynthesis cluster_cytosol Cytosol cluster_regulation Regulation Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (Rate-limiting step) ATP -> ADP PanK_enzyme PanK PP_Cysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->PP_Cysteine PPCS Cysteine, ATP -> ADP, Pi Phosphopantetheine 4'-Phosphopantetheine PP_Cysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT ATP -> PPi CoA Coenzyme A Dephospho_CoA->CoA DPCK ATP -> ADP Inhibitor Compound 7 (PanK-IN-1) Inhibitor->PanK_enzyme Binds to PanK-ATP complex Acetyl_CoA Acetyl-CoA (Feedback Inhibition) Acetyl_CoA->PanK_enzyme Allosteric Inhibition

Caption: Coenzyme A Biosynthesis Pathway and its Regulation.

Experimental Workflow

Radiochemical_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_separation 3. Product Separation cluster_detection 4. Quantification A Prepare Reaction Mix (Buffer, ATP, PanK) B Add Inhibitor (Compound 7) or Vehicle (DMSO) A->B C Initiate with [14C]Pantothenate B->C D Incubate at 37°C C->D E Stop Reaction by Spotting on DEAE Filter D->E F Wash Filter to Remove Unreacted Substrate E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the Radiochemical PanK Inhibition Assay.

References

Pantothenate Kinase-IN-1 (PZ-2891): A Technical Guide for PKAN Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pantothenate Kinase-IN-1, identified as the compound PZ-2891, and its significant implications for Pantothenate Kinase-Associated Neurodegeneration (PKAN) research. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and workflows.

Introduction to this compound (PZ-2891)

PZ-2891 is a potent, orally bioavailable, and brain-penetrant modulator of pantothenate kinases (PANKs). It represents a novel therapeutic approach for PKAN, a rare neurodegenerative disorder caused by mutations in the PANK2 gene, which leads to a deficiency in Coenzyme A (CoA). Unlike previous strategies that aimed to bypass the deficient PANK2 enzyme, PZ-2891 works by activating the other PANK isoforms, namely PANK1 and PANK3, to restore CoA biosynthesis. This compound exhibits a unique dual mechanism of action, acting as an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.

Mechanism of Action

PZ-2891 functions as an allosteric activator of PANKs, particularly PANK3, by binding to the pantothenate pocket and engaging the dimer interface. This binding locks the opposite protomer in a catalytically active conformation that is resistant to the feedback inhibition by acetyl-CoA. By overcoming this feedback inhibition, PZ-2891 effectively increases the overall cellular levels of CoA. In mouse models of brain CoA deficiency, oral administration of PZ-2891 has been shown to increase CoA levels in both the liver and the brain, leading to improved weight, enhanced locomotor activity, and increased lifespan.

Quantitative Data

The inhibitory activity of PZ-2891 against various human and mouse pantothenate kinase isoforms has been quantified, with the IC50 values summarized in the tables below.

Table 1: Inhibitory Activity (IC50) of PZ-2891 against Human PANK Isoforms

IsoformIC50 (nM)
hPANK1β40.2
hPANK20.7
hPANK31.3

Data sourced from MedchemExpress and Selleck Chemicals.

Table 2: Inhibitory Activity (IC50) of PZ-2891 against Mouse PANK Isoforms

IsoformIC50 (nM)
mPANK1β48.7 ± 5.1
mPANK21.0 ± 0.1
mPANK31.9 ± 0.2

Data sourced from MedchemExpress.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PZ-2891 and its effects on pantothenate kinase activity and CoA metabolism.

Radiochemical Pantothenate Kinase Assay

This assay measures the enzymatic activity of PANKs by quantifying the ATP-dependent conversion of D-[1-14C] pantothenate to [14C]phosphopantothenate.

Materials:

  • Purified His-tagged PANK isoforms

  • D-[1-14C] pantothenic acid

  • ATP

  • MgCl2

  • HEPES buffer (pH 7.5)

  • DEAE cellulose ion exchange filters

  • Scintillation fluid

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, and ATP in a 96-well plate.

  • Add the test compound (e.g., PZ-2891) at various concentrations.

  • Initiate the reaction by adding the purified PANK enzyme and D-[1-14C] pantothenic acid.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction by spotting the mixture onto DEAE cellulose ion exchange filters.

  • Wash the filters to remove unreacted [14C]pantothenate.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of [14C]phosphopantothenate bound to the filters using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the binding of a compound to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.

Materials:

  • Cells overexpressing the target PANK isoform (e.g., PANK3)

  • PZ-2891

  • Lysis buffer

  • Antibodies specific to the target protein

  • Western blotting reagents and equipment

Procedure:

  • Treat cells with various concentrations of PZ-2891 or a vehicle control.

  • Harvest and resuspend the cells in a suitable buffer.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein at each temperature using Western blotting.

  • The temperature at which 50% of the protein denatures (Tm) will be higher in the presence of a binding ligand like PZ-2891.

HPLC-MS/MS for Coenzyme A Measurement

This method allows for the sensitive and specific quantification of CoA species in biological samples.

Materials:

  • Tissue or cell samples

  • Methanol, Chloroform, Water for extraction

  • [13C]acetyl-CoA as an internal standard

  • Solid-phase extraction (SPE) column (e.g., 2-(2-pyridyl)ethyl)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., ammonium formate buffer with acetonitrile)

Procedure:

  • Homogenize frozen tissue or cell pellets in a methanol/water mixture.

  • Add chloroform and the internal standard ([13C]acetyl-CoA) and incubate on ice.

  • Perform a phase separation by adding more chloroform and water, followed by centrifugation.

  • Load the aqueous top layer onto an equilibrated SPE column.

  • Wash the column to remove interfering substances.

  • Elute the CoA species from the column.

  • Inject the eluted sample onto the HPLC-MS/MS system.

  • Separate the CoA species using a C18 column with a gradient elution program.

  • Detect and quantify the different CoA species based on their specific mass-to-charge ratios and fragmentation patterns.

Visualizations

The following diagrams illustrate key pathways and workflows related to pantothenate kinase and PZ-2891.

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) (Rate-limiting step) Pantothenate->PANK ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine, ATP -> ADP, Pi PP_Cysteine 4'-Phosphopantothenoyl-cysteine PPCDC PPCDC PP_Cysteine->PPCDC -> CO2 Phosphopantetheine 4'-Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT ATP -> PPi Dephospho_CoA Dephospho-CoA DPCK DPCK Dephospho_CoA->DPCK ATP -> ADP CoA Coenzyme A PANK->Phosphopantothenate PPCS->PP_Cysteine PPCDC->Phosphopantetheine PPAT->Dephospho_CoA DPCK->CoA PZ2891 PZ-2891 (Inhibitor/Activator) PZ2891->PANK AcetylCoA Acetyl-CoA (Feedback Inhibition) AcetylCoA->PANK PANK_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, ATP, MgCl2) start->prep_reagents add_compound Add PZ-2891 (Varying Concentrations) prep_reagents->add_compound initiate_reaction Initiate Reaction (Add PANK enzyme and [14C]Pantothenate) add_compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Spot on DEAE Filters (Stop Reaction) incubate->stop_reaction wash_filters Wash Filters stop_reaction->wash_filters scintillation_count Quantify Radioactivity (Scintillation Counting) wash_filters->scintillation_count analyze_data Analyze Data (Calculate % Inhibition, Determine IC50) scintillation_count->analyze_data end End analyze_data->end PKAN_Pathophysiology_and_PZ2891_Intervention PANK2_mutation PANK2 Gene Mutation Deficient_PANK2 Deficient or Inactive PANK2 Enzyme PANK2_mutation->Deficient_PANK2 Impaired_CoA_Synth Impaired Mitochondrial CoA Synthesis Deficient_PANK2->Impaired_CoA_Synth Reduced_CoA Reduced CoA Levels Impaired_CoA_Synth->Reduced_CoA Mito_Dysfunction Mitochondrial Dysfunction Reduced_CoA->Mito_Dysfunction Iron_Accumulation Brain Iron Accumulation Mito_Dysfunction->Iron_Accumulation Neurodegeneration Neurodegeneration (PKAN) Mito_Dysfunction->Neurodegeneration Iron_Accumulation->Neurodegeneration PZ2891_Intervention PZ-2891 PANK1_3_Activation Activation of PANK1 & PANK3 PZ2891_Intervention->PANK1_3_Activation Restore_CoA Restoration of CoA Synthesis PANK1_3_Activation->Restore_CoA Restore_CoA->Reduced_CoA Bypasses deficiency

Methodological & Application

Application Notes for Pantothenate Kinase-IN-1 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2] CoA plays a pivotal role in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] There are four human isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3.[3] The activity of these isoforms is regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[1][3] Given its crucial role, PanK is a significant target for drug discovery, particularly in the context of neurodegenerative diseases and metabolic disorders.[4] Pantothenate kinase-IN-1 is a modulator of PanK activity and serves as a valuable tool for studying the enzyme's function and for the development of novel therapeutics.[5] This document provides detailed protocols for in vitro kinase assays to determine the inhibitory activity of this compound against PanK isoforms.

Data Presentation

The inhibitory activity of this compound (also referred to as PANKi) against various PanK isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

IsoformIC50 (nM)
PanK1β70
PanK292
PanK325

Data sourced from Cayman Chemical product information and Sharma, L.K., et al. (2015).[4][6][7]

Signaling Pathway

The following diagram illustrates the initial step of the Coenzyme A (CoA) biosynthetic pathway, which is catalyzed by Pantothenate Kinase (PanK).

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis (Initial Step) Pantothenate Pantothenate PanK PanK Pantothenate->PanK ATP ATP ATP->PanK 4'-Phosphopantothenate 4'-Phosphopantothenate PanK->4'-Phosphopantothenate ADP ADP PanK->ADP Further Steps Further Steps 4'-Phosphopantothenate->Further Steps To CoA CoA CoA CoA->PanK Feedback Inhibition

Caption: Pantothenate Kinase in the CoA pathway.

Experimental Protocols

Several methods can be employed to measure the in vitro activity of Pantothenate Kinase and the inhibitory effect of compounds like this compound. Below are detailed protocols for three common assay types.

Luminescence-Based Kinase Assay (High-Throughput Screening)

This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Experimental Workflow:

Luminescence_Assay_Workflow cluster_workflow Luminescence-Based Kinase Assay Start Start Dispense_Components Dispense PanK, Pantothenate, ATP, MgCl2, and Test Compound (this compound) into microplate wells Start->Dispense_Components Incubate Incubate at 37°C Dispense_Components->Incubate Add_Luciferase Add Luciferase/Luciferin reagent Incubate->Add_Luciferase Measure_Luminescence Measure Luminescence Add_Luciferase->Measure_Luminescence Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Luminescence-based kinase assay workflow.

Materials:

  • Purified human PanK isoform (e.g., PanK3)

  • D-Pantothenate

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • This compound (or other test compounds) dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.[8]

  • Create a serial dilution of this compound in DMSO.

  • In each well of the microplate, add the following components to a final volume of 50 µL:

    • Reaction buffer

    • Purified PanK enzyme (e.g., 5 nM final concentration)[8]

    • D-Pantothenate (e.g., 45 µM final concentration)[8]

    • This compound at various concentrations (ensure final DMSO concentration is ≤1%)

  • Initiate the reaction by adding ATP (e.g., 100 µM final concentration).[4]

  • Incubate the plate at 37°C for a set period (e.g., 10-30 minutes).[8] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the kinase reaction and detect the remaining ATP by adding an equal volume of the ATP detection reagent (e.g., Kinase-Glo®).

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Coupled Enzyme Assay (Spectrophotometric)

This method continuously measures ADP production by coupling it to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[9]

Logical Relationship of Components:

Coupled_Assay_Logic cluster_logic Coupled Enzyme Assay Principle PanK_Reaction PanK + ATP + Pantothenate -> ADP + 4'-Phosphopantothenate PK_Reaction ADP + PEP -> Pyruvate + ATP PanK_Reaction->PK_Reaction ADP produced LDH_Reaction Pyruvate + NADH -> Lactate + NAD+ PK_Reaction->LDH_Reaction Pyruvate produced Measurement Measure decrease in NADH absorbance at 340 nm LDH_Reaction->Measurement

References

Application Notes and Protocols for Cell-Based Assays of Pantothenate Kinase-IN-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is the first and rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2][3] CoA plays a critical role in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of complex lipids.[2][3] In mammals, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three distinct genes, and their activities are regulated by feedback inhibition from CoA and its thioesters, particularly acetyl-CoA.[2] Given its crucial role, PanK has emerged as a promising target for the development of novel therapeutics. Pantothenate kinase-IN-1 (also referred to as PANKi) is a reversible inhibitor of PanK isoforms.[4] These application notes provide detailed protocols for cell-based assays to evaluate the activity of this compound and other potential PanK inhibitors.

Data Presentation

The inhibitory activity of this compound (PANKi) has been characterized against various PanK isoforms in both biochemical and cell-based assays. The following table summarizes the key quantitative data.

InhibitorTarget IsoformAssay TypeIC50 ValueCell LineReference
This compound (PANKi)PanK1βBiochemical70 nM-[4][5]
This compound (PANKi)PanK2Biochemical92 nM-[5]
This compound (PANKi)PanK3Biochemical25 nM-[5]
This compound (PANKi)PanK (total)Cell-Based (CoA Biosynthesis)0.9 µMC3A[5]

Signaling Pathway

The biosynthesis of Coenzyme A is a five-step enzymatic pathway initiated by the phosphorylation of pantothenate (Vitamin B5) by Pantothenate Kinase.

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate ATP -> ADP PANK_IN_1 Pantothenate kinase-IN-1 PANK_IN_1->PanK Inhibition PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA

Figure 1: Coenzyme A Biosynthesis Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of Intracellular Coenzyme A Levels using HPLC

This protocol describes the quantification of total intracellular CoA levels in cultured cells treated with this compound. The method involves cell lysis, hydrolysis of CoA thioesters to free CoA, derivatization with the fluorescent probe monobromobimane (mBBr), and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured cells (e.g., C3A, HepG2, or other relevant cell lines)

  • This compound (or other test inhibitors)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Deionized water, ice-cold

  • 0.25 M KOH

  • 1 M Trizma-HCl

  • 100 mM monobromobimane (mBBr) in acetonitrile

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Coenzyme A standard

  • Cell scrapers

  • Glass test tubes

  • Water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow to the desired confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold deionized water to the dish and scrape the cells.

    • Transfer the cell suspension to a glass test tube containing 400 µL of 0.25 M KOH and 1.5 mL of deionized water.

    • Vortex vigorously for 10 seconds.

  • Hydrolysis of CoA Thioesters:

    • Incubate the cell lysate at 55°C for 1 hour in a water bath to hydrolyze all CoA thioesters to free CoA.

  • Derivatization:

    • Add 160 µL of 1 M Trizma-HCl to adjust the pH to approximately 8.

    • Add 10 µL of 100 mM mBBr solution.

    • Vortex for 10 seconds and incubate at room temperature for 2 hours in the dark.

  • Sample Preparation for HPLC:

    • Centrifuge the samples at 2,000 x g for 15 minutes to pellet cell debris.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient for the separation of CoA-bimane.

    • Detect the CoA-bimane adduct using a fluorescence detector with excitation at 393 nm and emission at 470 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of CoA standard that have been subjected to the same derivatization procedure.

    • Calculate the amount of CoA in the samples by comparing their peak areas to the standard curve.

    • Normalize the CoA levels to the cell number or total protein concentration.

Protocol 2: High-Throughput Screening of PanK Inhibitors using a Luminescence-Based ATP Depletion Assay

This protocol is designed for the high-throughput screening of potential PanK inhibitors by measuring the depletion of ATP, a co-substrate of the PanK reaction. A commercially available kinase-glo assay kit is typically used for this purpose.

Materials:

  • Purified recombinant PanK enzyme (e.g., PanK3)

  • Compound library including this compound as a positive control

  • Pantothenate

  • ATP

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • 384-well white, solid-bottom plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing PanK enzyme, pantothenate, and ATP in the assay buffer. The concentrations should be optimized to achieve a significant but not complete consumption of ATP during the reaction time.

    • Dispense the reaction mixture into the wells of a 384-well plate.

  • Compound Addition:

    • Add the test compounds from the library (typically at a final concentration of 10-20 µM) and the positive control (this compound) to the respective wells. Include wells with a vehicle control (DMSO).

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Luminescence Detection:

    • Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent simultaneously stops the enzymatic reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to PanK activity.

    • Normalize the data to the controls: 0% inhibition (vehicle control) and 100% inhibition (no enzyme or a potent inhibitor).

    • Calculate the percent inhibition for each compound.

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based assay to screen for and characterize PanK inhibitors.

experimental_workflow cluster_screening Primary High-Throughput Screen cluster_validation Hit Confirmation and IC50 Determination cluster_cellular Cell-Based Assay Validation Screening_Setup 1. Prepare 384-well plates with PanK enzyme, substrates, and test compounds Incubation 2. Incubate to allow enzymatic reaction Screening_Setup->Incubation Detection 3. Add Kinase-Glo reagent and measure luminescence Incubation->Detection Data_Analysis 4. Identify primary hits based on % inhibition Detection->Data_Analysis Dose_Response 5. Perform dose-response assays with confirmed hits Data_Analysis->Dose_Response IC50_Calculation 6. Calculate IC50 values Dose_Response->IC50_Calculation Cell_Treatment 7. Treat cultured cells with validated inhibitors IC50_Calculation->Cell_Treatment CoA_Measurement 8. Measure intracellular CoA levels (HPLC or LC-MS/MS) Cell_Treatment->CoA_Measurement Cellular_IC50 9. Determine cellular IC50 and assess cytotoxicity CoA_Measurement->Cellular_IC50

Figure 2: Workflow for screening and validation of Pantothenate Kinase inhibitors.

References

Application Notes and Protocols for Pantothenate Kinase-IN-1 in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PANK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1][2][3] There are four mammalian isoforms of PANK (PANK1α, PANK1β, PANK2, and PANK3), each with distinct tissue distribution and regulatory properties.[3] Dysregulation of PANK activity has been implicated in various diseases, including neurodegeneration and metabolic disorders, making it an attractive target for therapeutic intervention.

Pantothenate kinase-IN-1 is a modulator of PANK, exhibiting inhibitory activity against PANK3 with an IC50 of 0.51 µM.[4] These application notes provide a comprehensive guide for the utilization of this compound and other PANK inhibitors in laboratory settings, covering biochemical and cellular assays, as well as considerations for in vivo studies.

Data Presentation

Inhibitory Activity of Pantothenate Kinase Inhibitors
CompoundTarget IsoformIC50Reference
This compoundPANK30.51 µM[4]
Pantothenate kinase-IN-2PANK10.14 µM[5]
PANK30.36 µM[5]
Pantothenate Kinase Inhibitor (PANKi)PANK1β70 nM[6]
PANK292 nM[6]
PANK325 nM[6][7]
Solubility of Pantothenate Kinase Inhibitors
CompoundSolventConcentrationNotes
Pantothenate Kinase Inhibitor (PANKi)DMF1 mg/mL (2.55 mM)Sonication is recommended.[8]
DMSO1 mg/mL (2.55 mM)Sonication is recommended.[8]
DMSO:PBS (pH 7.2) (1:4)0.25 mg/mL (0.64 mM)Sonication is recommended.[8]
Pantothenate kinase-IN-2DMSO in a mixed solvent system (PEG300, Tween-80, Saline)≥ 1.25 mg/mL (3.19 mM)See in vivo protocol for formulation.[5]

Signaling Pathway and Experimental Workflow

Pantothenate Kinase and Coenzyme A Biosynthesis

Pantothenate_Kinase_Pathway Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) (PANK1, 2, 3) Pantothenate->PANK 4-Phosphopantothenate 4'-Phosphopantothenate PANK->4-Phosphopantothenate ATP -> ADP PPCS PPCS 4-Phosphopantothenate->PPCS 4-Phosphopantothenoylcysteine 4'-Phosphopantothenoyl- cysteine PPCS->4-Phosphopantothenoylcysteine PPCDC PPCDC 4-Phosphopantothenoylcysteine->PPCDC 4-Phosphopantetheine 4'-Phosphopantetheine PPCDC->4-Phosphopantetheine PPAT PPAT 4-Phosphopantetheine->PPAT Dephospho-CoA Dephospho-CoA PPAT->Dephospho-CoA DPCK DPCK Dephospho-CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA PANK_IN_1 This compound PANK_IN_1->PANK

Caption: The Coenzyme A biosynthetic pathway, highlighting the inhibitory action of this compound on PANK.

Experimental Workflow for PANK Inhibition

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Enzyme_Assay PANK Enzyme Inhibition Assay Determine_IC50 Determine IC50 values Enzyme_Assay->Determine_IC50 Cell_Treatment Treat cells with This compound Measure_CoA Measure intracellular CoA levels Cell_Treatment->Measure_CoA Animal_Dosing Administer compound to animal model Tissue_Analysis Analyze CoA levels in tissues Animal_Dosing->Tissue_Analysis

Caption: A logical workflow for evaluating PANK inhibitors from biochemical assays to in vivo studies.

Experimental Protocols

Biochemical Assay: Non-Radioactive PANK Enzyme Inhibition Assay (Luminescence-Based)

This protocol is adapted from high-throughput screening methods and measures ATP consumption as an indicator of PANK activity.

Materials:

  • Recombinant human PANK enzyme (isoform of interest)

  • This compound or other inhibitors

  • ATP

  • D-Pantothenic acid sodium salt

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2

  • Commercially available ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme and Substrate Preparation: Prepare a solution of PANK enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. Prepare a solution of ATP and pantothenate in Assay Buffer. The concentration of ATP should be close to its Km value to be sensitive to ATP-competitive inhibitors.

  • Assay Reaction:

    • Add the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the assay plate.

    • Add the ATP and pantothenate solution to the wells.

    • Initiate the reaction by adding the PANK enzyme solution.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that less than 30% of the ATP is consumed in the control wells.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to PANK activity (higher activity = less ATP remaining = lower signal).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Measurement of Intracellular Coenzyme A Levels by HPLC

This protocol allows for the quantification of total CoA in cultured cells following treatment with a PANK inhibitor.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Deionized water, ice-cold

  • 0.25 M KOH

  • 1 M Trizma-HCl

  • 100 mM monobromobimane (mBBr) in acetonitrile

  • Acetic acid

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24-48 hours).

  • Sample Preparation:

    • Wash the cells once with ice-cold PBS.

    • Briefly wash the cells with ice-cold deionized water.

    • Lyse the cells by adding a suitable volume of cold water and scraping.

    • Transfer the cell lysate to a microfuge tube.

  • CoA Extraction and Derivatization:

    • Add 0.25 M KOH to the cell lysate to a final pH > 12 to hydrolyze CoA thioesters to free CoA.

    • Incubate at 55°C for 2 hours.

    • Neutralize the sample by adding 1 M Trizma-HCl to a final pH of ~8.

    • Add mBBr to derivatize the free thiol group of CoA.

    • Incubate at room temperature for 2 hours in the dark.

    • Stop the reaction by adding acetic acid.

    • Centrifuge to pellet cell debris.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Separate the CoA-bimane adduct using a suitable gradient of mobile phases (e.g., Buffer A: 50 mM KH2PO4, pH 4.6; Buffer B: Acetonitrile).

    • Detect the CoA-bimane adduct by fluorescence (λex = 393 nm, λem = 470 nm) or UV absorbance (λ = 393 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of CoA-bimane.

    • Quantify the amount of CoA in the samples by comparing their peak areas to the standard curve.

    • Normalize the CoA levels to total protein concentration or cell number.

In Vivo Studies: Administration of a PANK Inhibitor in a Mouse Model

This protocol is a general guideline adapted from studies with PANK modulators and should be optimized for the specific inhibitor and animal model.

Materials:

  • This compound or other PANK inhibitor

  • Vehicle for formulation (e.g., 30% Captisol, or a mixture of PEG300, Tween-80, and saline)[5]

  • Appropriate mouse strain (e.g., wild-type or a PANK-deficient model)

  • Gavage needles or other appropriate dosing equipment

Procedure:

  • Formulation Preparation:

    • Prepare the dosing solution of the PANK inhibitor in the chosen vehicle. For example, for Pantothenate kinase-IN-2, a stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline.[5] Solubility and stability of the formulation should be confirmed.

  • Animal Dosing:

    • Administer the formulated inhibitor to the mice via the desired route (e.g., oral gavage). Doses used for a PANK activator, PZ-2891, were in the range of 10-30 mg/kg.[9] The optimal dose and dosing frequency for an inhibitor will need to be determined empirically.

    • Include a vehicle-treated control group.

  • Sample Collection:

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, brain).

    • Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Tissue Analysis:

    • Measure CoA levels in the tissue homogenates using the HPLC method described above.

    • Perform any other relevant biochemical or histological analyses.

  • Data Analysis:

    • Compare the CoA levels and other endpoints between the inhibitor-treated and vehicle-treated groups using appropriate statistical methods.

Concluding Remarks

This compound and other PANK inhibitors are valuable tools for investigating the role of Coenzyme A in health and disease. The protocols provided here offer a framework for the biochemical and cellular characterization of these compounds, as well as a starting point for in vivo studies. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. Researchers should always consult the specific product datasheet for information on solubility and handling of this compound.

References

Application Notes and Protocols for Studying PANK3 Inhibition in Cultured Cells using Pantothenate kinase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pantothenate kinase-IN-1 to study the inhibition of Pantothenate Kinase 3 (PANK3) in cultured cells. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pantothenate kinase (PANK) is a crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1][2] In mammals, there are four active PANK isoforms (PANK1α, PANK1β, PANK2, and PANK3), encoded by three distinct genes.[3][4] PANK3 is a ubiquitously expressed cytosolic protein that plays a significant role in regulating cellular CoA levels.[3][5] Dysregulation of PANK activity has been linked to various metabolic diseases and neurodegenerative disorders, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in the PANK2 gene.[1][6]

This compound is a modulator of PANK3 with a reported half-maximal inhibitory concentration (IC50) of 0.51 µM.[2] This compound serves as a valuable tool for investigating the cellular functions of PANK3 and the consequences of its inhibition.

Mechanism of Action

PANK3, like other PANK isoforms, catalyzes the ATP-dependent phosphorylation of pantothenate (vitamin B5) to form 4'-phosphopantothenate.[1] This reaction is a critical control point for the entire CoA biosynthetic pathway. The activity of PANK isoforms is subject to feedback inhibition by CoA and its thioesters, particularly acetyl-CoA.[1][7] this compound acts as an inhibitor of PANK3, thereby reducing the production of 4'-phosphopantothenate and subsequently lowering cellular CoA levels.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a known pantothenate kinase inhibitor, providing context for the potency of such compounds.

CompoundTargetIC50 (nM)Cell-based Assay IC50 (µM)Reference
Pantothenate Kinase InhibitorPANK1β700.9 (in C3A cells)
PANK292
PANK325
This compoundPANK3510Not Reported[2]

Signaling and Metabolic Pathways

Coenzyme A Biosynthesis Pathway

The diagram below illustrates the central role of PANK3 in the CoA biosynthesis pathway and the point of inhibition by this compound.

CoA_Biosynthesis cluster_cell Cytosol Pantothenate Pantothenate (Vitamin B5) PANK3 PANK3 Pantothenate->PANK3 ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PANK3->Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine, ATP Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT ATP Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK DPCK Dephospho_CoA->DPCK ATP CoA Coenzyme A DPCK->CoA Inhibitor Pantothenate kinase-IN-1 Inhibitor->PANK3

Figure 1. Coenzyme A biosynthesis pathway and the inhibitory action of this compound on PANK3.

Experimental Protocols

General Cell Culture Guidelines

  • Cell Lines: Human cancer cell lines such as HeLa or HAP1 are suitable for studying PANK3, as it is endogenously expressed.[5]

  • Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cell Viability Assay

This protocol determines the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cultured cells (e.g., HeLa)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with Pantothenate kinase-IN-1 (serial dilutions) B->C D Incubate for 24, 48, or 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate cell viability F->G

Figure 2. Workflow for the cell viability assay.

Protocol 2: Western Blotting for PANK3 Expression

This protocol is used to assess the expression levels of PANK3 protein in cells. While this compound is an inhibitor and not expected to alter PANK3 expression directly, this protocol is essential for characterizing the cell models used.

Materials:

  • Cultured cells

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against PANK3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PANK3 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of this compound to PANK3 in a cellular context.

Materials:

  • Cultured cells

  • This compound

  • PBS

  • Liquid nitrogen

  • PCR tubes

  • Thermocycler

  • Western blotting reagents

Procedure:

  • Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Divide the cell suspension into aliquots in PCR tubes.

  • Heat the aliquots to a range of different temperatures in a thermocycler for 3 minutes.

  • Cool the tubes at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Analyze the supernatant by Western blotting for PANK3 as described in Protocol 2.

  • A shift in the melting curve of PANK3 in the presence of the inhibitor indicates target engagement.

Logical Relationship in CETSA

CETSA_Logic cluster_logic CETSA Principle A This compound binds to PANK3 B Increased thermal stability of PANK3 A->B leads to C More soluble PANK3 at higher temperatures B->C results in D Stronger band on Western blot at elevated temperatures (compared to vehicle control) C->D is detected as

Figure 3. Logical flow of the Cellular Thermal Shift Assay (CETSA).

Troubleshooting

  • Low Inhibitor Potency:

    • Cause: Poor cell permeability.

    • Solution: Increase incubation time or inhibitor concentration. Verify the compound's stability in the culture medium.

  • High Cytotoxicity at Low Concentrations:

    • Cause: Off-target effects.

    • Solution: Test the inhibitor in a PANK3 knockout/knockdown cell line to assess off-target toxicity.

  • No Target Engagement in CETSA:

    • Cause: The inhibitor may not be cell-permeable, or the binding affinity is too low to detect a significant thermal shift.

    • Solution: Use a higher concentration of the inhibitor or optimize the heating gradient.

Conclusion

This compound is a useful chemical probe for studying the cellular roles of PANK3. The protocols and information provided herein offer a framework for researchers to design and execute experiments to investigate the consequences of PANK3 inhibition in various cellular contexts. Careful experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols: Measuring the Effect of a Pantothenate Kinase Inhibitor on Coenzyme A Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a vital cellular cofactor central to numerous metabolic processes, including the synthesis and oxidation of fatty acids and the citric acid cycle. The biosynthesis of CoA is a five-step enzymatic pathway where Pantothenate Kinase (PanK) catalyzes the first and rate-limiting step: the phosphorylation of pantothenate (Vitamin B5).[1][2][3][4] Given its critical role, PanK is a key regulator of intracellular CoA levels.[1][2][3][4] The activity of PanK isoforms is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[1][5]

Mechanism of Action: CoA Biosynthesis Pathway

The biosynthesis of CoA from pantothenate involves a series of enzymatic reactions. Inhibition of Pantothenate Kinase, the initial enzyme in this cascade, blocks the entire downstream pathway, leading to a reduction in CoA levels.

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) (Rate-Limiting Step) Pantothenate->PanK ATP to ADP Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine ATP to ADP PP_Cysteine 4'-Phosphopantothenoyl-cysteine PPCDC PPCDC PP_Cysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine COASY COASY (PPAT/DPCK) Phosphopantetheine->COASY ATP to PPi Dephospho_CoA Dephospho-CoA Dephospho_CoA->COASY ATP to ADP CoA Coenzyme A PanK->Phosphopantothenate PANKi Pantothenate Kinase Inhibitor (PANKi) PANKi->PanK Inhibition PPCS->PP_Cysteine PPCDC->Phosphopantetheine - CO2 COASY->Dephospho_CoA COASY->CoA

Figure 1. Coenzyme A biosynthesis pathway highlighting the inhibitory action of PANKi.

Quantitative Data: PANKi Inhibition

The following tables summarize the inhibitory activity of the representative Pantothenate Kinase Inhibitor (PANKi) against various PanK isoforms and its effect on overall CoA biosynthesis in a cellular model.

Table 1: PANKi IC50 Values against Human PanK Isoforms

PanK IsoformIC50 (nM)
PanK1β70
PanK292
PanK325
Data sourced from Cayman Chemical product information sheet.[8][9]

Table 2: PANKi Inhibition of CoA Biosynthesis in C3A Cells

ParameterValue
IC50 for CoA Biosynthesis Inhibition (µM)0.9
No effect on cell viability up to (µM)8
C3A is a human liver-derived cell line. Data sourced from Cayman Chemical product information sheet.[8][9]

Experimental Protocols

Measuring the Effect of PANKi on Cellular CoA Levels

This protocol outlines the steps to treat a cell line with a PanK inhibitor and subsequently measure the changes in intracellular Coenzyme A concentrations.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_extraction Sample Preparation cluster_analysis CoA Quantification A 1. Seed cells (e.g., C3A) in culture plates B 2. Allow cells to adhere and grow A->B C 3. Treat cells with varying concentrations of PANKi B->C D 4. Incubate for a defined period (e.g., 24-48 hours) C->D E 5. Harvest and count cells D->E F 6. Lyse cells and deproteinize the sample (e.g., using perchloric acid) E->F G 7. Neutralize the extract F->G H 8. Centrifuge to remove precipitate G->H I 9. Analyze supernatant for CoA levels H->I J LC-MS/MS Analysis (Highly sensitive and specific) I->J K Colorimetric/Fluorometric Assay Kit (High-throughput) I->K

Figure 2. General experimental workflow for measuring the effect of PANKi on cellular CoA levels.
Protocol 1: Cell Culture and PANKi Treatment

Materials:

  • C3A cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pantothenate Kinase Inhibitor (PANKi)

  • DMSO (for dissolving PANKi)

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed C3A cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • PANKi Preparation: Prepare a stock solution of PANKi in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of PANKi. Include a vehicle control (medium with the same concentration of DMSO but no inhibitor).

  • Incubation: Incubate the treated cells for a predetermined period, for example, 24 to 48 hours, to allow for the inhibitor to affect CoA biosynthesis.

Protocol 2: Sample Preparation for CoA Measurement

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Perchloric Acid (PCA), ~1 M, ice-cold

  • Potassium Bicarbonate (KHCO3), 3 M, ice-cold

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge (capable of 10,000 x g at 4°C)

Procedure:

  • Cell Harvesting: After incubation, place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis and Deproteinization: Add an appropriate volume of ice-cold 1 M PCA to each well (e.g., 200 µL for a 12-well plate) to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

  • Incubation on Ice: Keep the tubes on ice for at least 5 minutes.

  • Neutralization: Carefully add 3 M KHCO3 to the lysate to neutralize the PCA (pH should be between 6-8). This will cause the formation of a potassium perchlorate precipitate.[10]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5-10 minutes at 4°C to pellet the precipitated protein and potassium perchlorate.[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the CoA, and transfer it to a new, clean tube. The samples are now ready for CoA quantification.

Protocol 3: Quantification of Coenzyme A

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly accurate method for quantifying CoA and its precursors.[11][12][13][14]

General Procedure:

  • Standard Curve Preparation: Prepare a series of CoA standards of known concentrations in the same buffer as the samples.

  • LC Separation: Inject the prepared samples and standards onto a suitable LC column (e.g., a reverse-phase C18 column) to separate CoA from other cellular components.[14]

  • MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer. CoA is ionized (typically using electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions (Selected Reaction Monitoring - SRM) are monitored for the quantitative detection of CoA.[13][14]

  • Data Analysis: The concentration of CoA in the samples is determined by comparing the peak areas to the standard curve.

Commercially available kits provide a more accessible and higher-throughput method for CoA quantification. These assays are typically based on enzymatic reactions where free CoA is utilized to generate a product that can be measured by absorbance or fluorescence.[1][10][15][16]

General Procedure (based on a typical kit protocol): [1][10][15]

  • Standard Curve Preparation: Prepare a CoA standard curve according to the kit's instructions.

  • Sample and Standard Addition: Add the prepared cell extracts (supernatant from Protocol 2) and the standards to the wells of a 96-well plate.

  • Reaction Mix Preparation: Prepare the reaction mix as described in the kit's manual. This usually contains enzymes and substrates necessary for the detection reaction.

  • Reaction Incubation: Add the reaction mix to each well and incubate for the recommended time at the specified temperature.

  • Measurement: Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.

  • Data Analysis: Subtract the background reading (from a blank well) from all measurements. Calculate the CoA concentration in the samples based on the standard curve.

Conclusion

The protocols and data presented in this application note provide a framework for researchers to investigate the effects of Pantothenate Kinase inhibitors on cellular Coenzyme A levels. By employing these methods, scientists can effectively characterize the potency and cellular activity of novel PanK inhibitors, contributing to a deeper understanding of CoA metabolism and the development of potential therapeutic agents.

References

Protocols for dissolving and storing Pantothenate kinase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Pantothenate kinase-IN-1, a modulator of pantothenate kinase (PANK). Understanding the proper handling of this compound is critical for ensuring experimental reproducibility and maintaining its stability and efficacy in research applications, particularly in studies related to Pantothenate Kinase-Associated Neurodegeneration (PKAN) and other metabolic disorders.

Product Information

Characteristic Description
Compound Name This compound
Target Pantothenate Kinase (PANK)
Biological Activity Modulator of PANK, the first and rate-limiting enzyme in the Coenzyme A (CoA) biosynthetic pathway.[1] Inhibition of PANK can lead to decreased levels of CoA, a crucial cofactor in numerous metabolic processes.[2]
Primary Research Area Pantothenate Kinase-Associated Neurodegeneration (PKAN), metabolic research.[3][4][5][6]

Solubility

Successful and reproducible experiments begin with the correct preparation of stock and working solutions. The solubility of this compound may vary slightly between different batches and manufacturers. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Table 2.1: Solubility of Pantothenate Kinase Inhibitors in Common Solvents

Solvent Solubility Notes
DMSO (Dimethyl Sulfoxide) ≥ 1 mg/mL[7][8]Recommended for preparing high-concentration stock solutions.
DMF (Dimethylformamide) ≥ 1 mg/mL[7][8]An alternative to DMSO for stock solutions.
DMSO:PBS (pH 7.2) (1:4) ~0.25 mg/mL[7][8]For preparing aqueous working solutions. Sonication may be required.

Experimental Protocols

Preparation of Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term storage, -20°C is acceptable for up to one month.[9]

Preparation of Aqueous Working Solutions

For cell-based assays and other experiments requiring aqueous solutions, the DMSO stock solution can be further diluted. It is crucial to avoid precipitation of the compound upon dilution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS, pH 7.2) or desired cell culture medium

  • Sterile tubes

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer or medium to achieve the desired final concentration. It is recommended to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your experimental setup, as high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%.

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

Table 4.1: Recommended Storage Conditions

Form Storage Temperature Duration Notes
Powder -20°CUp to 3 years[7]Store in a desiccator to protect from moisture.
In Solvent (e.g., DMSO) -80°CUp to 1 year[7] (or 6 months as per some sources[9])Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended.
In Solvent (e.g., DMSO) -20°CUp to 1 month[9]Suitable for short-term storage.

Signaling Pathway and Mechanism of Action

Pantothenate kinase (PANK) is the inaugural and rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA).[1] This pathway is fundamental for numerous cellular processes, including the citric acid cycle and fatty acid metabolism.[1] this compound acts as an inhibitor of PANK, thereby blocking the conversion of pantothenate (Vitamin B5) to 4'-phosphopantothenate. This inhibition disrupts the entire CoA synthesis pathway, leading to reduced intracellular levels of CoA.

Pantothenate_Kinase_Pathway cluster_CoA_Pathway Coenzyme A Biosynthesis Pathway cluster_Inhibitor Inhibitor Action cluster_Downstream Downstream Effects Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenate->Phosphopantetheine PPCS, PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A (CoA) Dephospho_CoA->CoA DPCK Metabolism Citric Acid Cycle, Fatty Acid Metabolism CoA->Metabolism PANK_IN_1 This compound PANK_IN_1->Pantothenate Inhibits PANK PANK_IN_1->Phosphopantothenate Inhibits PANK Experimental_Workflow Compound This compound (Powder) Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->Stock_Solution Storage Aliquot and Store (-80°C) Stock_Solution->Storage Working_Solution Prepare Fresh Working Solution (Dilute in buffer/media) Storage->Working_Solution Experiment Perform Experiment (e.g., Cell-based assay) Working_Solution->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis

References

Application Notes and Protocols for High-Throughput Screening Using Pantothenate Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Pantothenate Kinase (PanK) inhibitors, such as Pantothenate Kinase-IN-1, in high-throughput screening (HTS) campaigns. The information is intended to guide researchers in the discovery and characterization of novel modulators of Coenzyme A (CoA) biosynthesis.

Introduction

Pantothenate kinase (PanK) is a critical regulatory enzyme in the CoA biosynthetic pathway, catalyzing the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate.[1][2] This pathway is essential for numerous metabolic processes, including the tricarboxylic acid cycle and fatty acid metabolism.[3][4] The association of PanK dysfunction with diseases such as pantothenate kinase-associated neurodegeneration (PKAN) and diabetes has made it an attractive target for drug discovery.[3][4][5][6] High-throughput screening provides a robust platform for identifying novel small-molecule inhibitors of PanK that could serve as chemical probes or therapeutic leads.[3][4]

Mechanism of Action and Signaling Pathway

PanK is the rate-limiting enzyme in CoA biosynthesis.[1][4] The pathway begins with the ATP-dependent phosphorylation of pantothenate by PanK. Subsequent enzymatic steps lead to the final production of CoA. Mammals have four PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3), which are encoded by three genes.[3][4] These isoforms exhibit differential tissue distribution and sensitivity to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[1][2] For instance, PanK2 is strongly inhibited by acetyl-CoA, while PanK1β is the least sensitive.[1][2]

Identified PanK inhibitors, such as the compound referred to as Pantothenate Kinase Inhibitor (PANKi), have been shown to act by binding to the ATP-enzyme complex, exhibiting a mixed-type inhibition with respect to both ATP and pantothenate.[7][8]

Coenzyme A Biosynthesis Pathway

CoA_Biosynthesis cluster_0 Mitochondria / Cytosol Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) (Rate-limiting step) Pantothenate->PanK ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS Cysteine + ATP Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT ATP -> PPi Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK ATP -> ADP CoA Coenzyme A (CoA) DPCK->CoA Inhibitor This compound Inhibitor->PanK Inhibition

Caption: The Coenzyme A biosynthesis pathway, highlighting the rate-limiting step catalyzed by Pantothenate Kinase (PanK) and the point of inhibition by this compound.

High-Throughput Screening Protocol

A common method for HTS of PanK inhibitors is a luciferase-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates PanK activity (ATP consumption), and the presence of an inhibitor will result in a higher luminescence signal.

Experimental Workflow

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library Compound Library (e.g., >500,000 compounds) Dispensing Dispense Compounds into 384-well plates Compound_Library->Dispensing Reagent_Addition Add PanK3 Enzyme, ATP, and Pantothenate Dispensing->Reagent_Addition Incubation Incubate at Room Temp. Reagent_Addition->Incubation Detection Add Luciferase-based ATP Detection Reagent Incubation->Detection Readout Measure Luminescence Detection->Readout Data_Analysis Data Analysis: - Z'-factor calculation - Hit identification - IC50 determination Readout->Data_Analysis Confirmation Hit Confirmation & Validation Data_Analysis->Confirmation

Caption: A generalized workflow for a high-throughput screening campaign to identify Pantothenate Kinase inhibitors.

Materials and Reagents
  • Enzyme: Recombinant human Pantothenate Kinase 3 (PanK3) is often used for HTS due to its wide tissue distribution and ease of purification.[3][4]

  • Substrates: Adenosine triphosphate (ATP) and D-pantothenate.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Detection Reagent: A commercial luciferase/luciferin-based ATP detection kit.

  • Compound Library: A diverse collection of small molecules.

  • Assay Plates: 384-well, white, solid-bottom plates.

  • Control Inhibitor: A known PanK inhibitor for positive control.

Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of library compounds into the 384-well assay plates. Typically, compounds are screened at a concentration of 10-20 µM.[3]

  • Reagent Preparation: Prepare a master mix containing PanK3 enzyme, ATP, and pantothenate in assay buffer. The final concentrations should be optimized, for example, 20 nM PanK3, and ATP and pantothenate concentrations near their respective Km values.

  • Enzyme Reaction: Dispense the master mix into the compound-containing plates to initiate the kinase reaction.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 2 hours) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to all wells. This reagent quenches the kinase reaction and initiates the luminescence reaction.

  • Data Acquisition: After a brief incubation to stabilize the luminescent signal, read the plates on a plate reader capable of measuring luminescence.

Data Analysis
  • Quality Control: The robustness of the assay is assessed by calculating the Z'-factor using positive (no enzyme) and negative (enzyme, no inhibitor) controls. A Z'-factor above 0.5 indicates an excellent assay for HTS.

  • Hit Identification: Primary hits are identified as compounds that inhibit PanK activity above a certain threshold (e.g., >50% inhibition).

  • Dose-Response Confirmation: Confirmed hits are subjected to dose-response analysis to determine their potency (IC₅₀ value).

Quantitative Data

The following table summarizes the inhibitory activity of a known Pantothenate Kinase Inhibitor (PANKi) against different human PanK isoforms.

IsoformIC₅₀ (nM)Reference
PanK1β70[7][9]
PanK292[7][9]
PanK325[7][9]

Conclusion

The protocols and information provided here offer a framework for the successful implementation of high-throughput screening campaigns to discover and characterize novel inhibitors of Pantothenate Kinase. Such inhibitors have the potential to be valuable tools for studying CoA metabolism and may serve as starting points for the development of new therapeutics for diseases linked to PanK dysfunction.

References

Troubleshooting & Optimization

Optimizing Pantothenate kinase-IN-1 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pantothenate kinase-IN-1 (Pank-IN-1). This resource provides troubleshooting guidance and frequently asked questions to help you optimize the use of Pank-IN-1 in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, reversible inhibitor of Pantothenate kinase (PanK). PanK is the first and rate-limiting enzyme in the Coenzyme A (CoA) biosynthetic pathway.[1] By inhibiting PanK, Pank-IN-1 effectively decreases the intracellular pool of CoA, an essential cofactor for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[1][2] The inhibitor has been characterized as showing mixed-type inhibition with respect to both ATP and pantothenate.[3]

Q2: What are the recommended starting concentrations for Pank-IN-1 in a cell-based assay?

A2: For initial experiments, a dose-response study is recommended. Based on characterization of similar PanK inhibitors, a starting range of 0.1 µM to 20 µM is advisable. The reported IC50 for inhibition of CoA biosynthesis in C3A human liver cells by a well-characterized PanK inhibitor was 0.9 µM.[3][4] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What level of cytotoxicity is expected with Pank-IN-1?

A3: A similar reference PanK inhibitor showed no effect on cell viability in C3A cells at concentrations up to 8 µM.[3] However, cytotoxicity is cell-line dependent. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to ensure that the observed effects are due to specific PanK inhibition and not general toxicity.

Q4: How can I confirm that Pank-IN-1 is inhibiting its target in my cells?

A4: The most direct method is to measure the intracellular concentration of Coenzyme A. A reduction in CoA levels following treatment with Pank-IN-1 indicates target engagement. A detailed protocol for measuring CoA biosynthesis is provided below. Additionally, you can assess downstream metabolic effects, such as alterations in fatty acid oxidation.[5]

Q5: What solvent should I use to dissolve Pank-IN-1?

A5: Pank-IN-1 is typically soluble in dimethyl sulfoxide (DMSO).[6] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.1% (v/v) to avoid solvent-induced artifacts.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect at expected active concentrations. 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. High Intracellular ATP: High levels of ATP in the cellular environment can outcompete the inhibitor at the ATP-binding site.[7] 3. Inhibitor Degradation: The compound may be unstable in the culture medium. 4. Cell Line Resistance: The specific cell line may have compensatory mechanisms or lower reliance on the PanK pathway.1. Increase the incubation time or concentration. Confirm cellular uptake if analytical methods are available. 2. While difficult to modulate cellular ATP, this is an important consideration when comparing in vitro and cellular data. Your cellular IC50 will likely be higher than the biochemical IC50.[8] 3. Prepare fresh dilutions from a frozen stock for each experiment. 4. Try a different cell line or confirm PanK expression levels in your current model.
Observed IC50 in my cellular assay is much higher than the reported biochemical IC50. 1. Assay Conditions: The high concentration of ATP (1-5 mM) in cells is a major factor that increases the apparent IC50 for ATP-competitive inhibitors.[7] 2. Plasma Protein Binding: If using serum-containing media, the inhibitor may bind to proteins like albumin, reducing its effective free concentration. 3. Off-Target Effects: At higher concentrations, the inhibitor might engage other kinases or cellular targets.[9]1. This is an expected phenomenon. The biochemical IC50 is a measure of potency against the isolated enzyme, while the cellular IC50 reflects efficacy in a complex biological system. 2. Consider reducing the serum concentration during the treatment period, if compatible with your experimental design. 3. Always perform a dose-response curve and use the lowest effective concentration to minimize off-target effects.
High levels of cell death are observed, even at low concentrations. 1. Off-Target Toxicity: The inhibitor may have cytotoxic off-target effects in your specific cell line.[9] 2. Critical Reliance on CoA: Your cell line may be exceptionally sensitive to reductions in Coenzyme A levels. 3. Inaccurate Stock Concentration: Errors in weighing the compound or in serial dilutions.1. Perform a kinase panel screen to identify potential off-targets. Use a structurally unrelated PanK inhibitor as a control to see if the toxicity is target-specific. 2. This could be a valid biological finding. Try to rescue the phenotype by providing downstream metabolites if possible. 3. Re-weigh the compound and prepare a fresh stock solution. Verify the concentration using spectrophotometry if an extinction coefficient is known.

Summary of Quantitative Data

The following tables summarize key quantitative data for a well-characterized reference Pantothenate Kinase inhibitor, which can be used as a benchmark for Pank-IN-1.

Table 1: Biochemical Potency (IC50)

PanK IsoformIC50 (nM)Assay Type
PanK1β70Radiochemical[3][4]
PanK292Radiochemical[3][4]
PanK325Radiochemical[3][4]

Table 2: Cellular Activity & Cytotoxicity

Cell LineAssayIC50 / Effect
C3A (Human Liver)CoA Biosynthesis Inhibition0.9 µM[3][4]
C3A (Human Liver)Cell ViabilityNo effect up to 8 µM[3]
PANC-1 (Human Pancreatic)Ferroptosis Induction (in combination with BSO)Effective at 5 µM[3]

Signaling Pathways and Workflows

CoA_Biosynthesis_Pathway cluster_inhibition Pank-IN-1 Inhibition cluster_pathway CoA Biosynthesis Pathway cluster_metabolism Cellular Metabolism Pank_IN_1 Pank-IN-1 PanK Pantothenate Kinase (PanK) Pank_IN_1->PanK Inhibits Pantothenate Pantothenate (Vitamin B5) Pantothenate->PanK 4_Phosphopantothenate 4'-Phosphopantothenate PanK->4_Phosphopantothenate ATP -> ADP Downstream_Enzymes Downstream Enzymatic Steps 4_Phosphopantothenate->Downstream_Enzymes CoA Coenzyme A (CoA) Downstream_Enzymes->CoA TCA_Cycle TCA Cycle CoA->TCA_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism CoA->Fatty_Acid_Metabolism Other_Pathways Other Acyl-Transfer Reactions CoA->Other_Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock 1. Prepare 10 mM Stock of Pank-IN-1 in DMSO Seed_Cells 2. Seed Cells in Appropriate Plates Prepare_Stock->Seed_Cells Treat_Cells 3. Treat Cells with a Dose-Range of Pank-IN-1 (e.g., 0.1 - 20 µM) Seed_Cells->Treat_Cells Incubate 4. Incubate for Desired Time (e.g., 24 hours) Treat_Cells->Incubate Viability_Assay 5a. Cytotoxicity Assay (e.g., MTT) Incubate->Viability_Assay Functional_Assay 5b. Functional Assay (e.g., CoA Measurement) Incubate->Functional_Assay

Key Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity (MTT Assay)

This protocol determines the concentration range of Pank-IN-1 that is non-toxic and identifies the EC50 for its biological effect.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • Pank-IN-1 stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Dilution: Prepare serial dilutions of Pank-IN-1 in complete culture medium. A common range is 0.01, 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Include a "vehicle control" with the highest concentration of DMSO used (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Pank-IN-1 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber. Ensure all formazan crystals are dissolved.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against the log of Pank-IN-1 concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 2: Measurement of CoA Biosynthesis Inhibition

This protocol directly measures the effect of Pank-IN-1 on its intended target pathway.[4]

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • Pank-IN-1 dilutions

  • [³H]pantothenate

  • DE-81 filter paper discs

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to near confluency.

  • Treatment and Labeling: Treat the cells with the desired concentrations of Pank-IN-1 (and a vehicle control) in a medium containing [³H]pantothenate for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and extract the cellular contents with a suitable lysis buffer.

  • Binding to Filter: Spot the cell extracts onto DE-81 filter paper discs. CoA and its precursors will bind to the ion-exchange paper.

  • Washing: Wash the filters extensively to remove unincorporated [³H]pantothenate.

  • Scintillation Counting: Place the dried filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: The amount of radioactive CoA is determined by the counts per minute (CPM). Calculate the percentage of inhibition for each Pank-IN-1 concentration relative to the vehicle control. Plot the % inhibition against the log of the inhibitor concentration to determine the IC50.

References

Troubleshooting Pantothenate kinase-IN-1 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Pantothenate kinase-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a modulator of Pantothenate kinase (PANK), specifically targeting the PANK3 isoform with an IC50 of 0.51 µM.[1] Pantothenate kinase is the initial and rate-limiting enzyme in the biosynthesis of coenzyme A (CoA).[2][3][4] By inhibiting PANK, this compound effectively blocks the CoA biosynthetic pathway. This pathway is crucial for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[2]

Q2: What are the common solvents for dissolving this compound?

Q3: My this compound is in lyophilized form. How should I reconstitute it?

For lyophilized compounds, it is crucial to follow a standardized reconstitution procedure to ensure optimal solubility and activity. A general protocol is provided in the "Experimental Protocols" section below. Briefly, it involves centrifuging the vial to collect all the powder, adding the recommended solvent to achieve a desired stock concentration, and ensuring complete dissolution before use.

Q4: I'm observing precipitation of the compound in my cell culture medium. What could be the cause?

Precipitation in aqueous-based cell culture media is a common issue with hydrophobic small molecule inhibitors. This can occur if the final concentration of the organic solvent (like DMSO) is too low to maintain the compound's solubility, or if the compound's concentration exceeds its solubility limit in the final assay medium. It is recommended to keep the final DMSO concentration consistent across experiments and typically below 0.5% to minimize solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: The lyophilized powder does not seem to dissolve completely in the solvent.
  • Question: I've added the solvent to my vial of this compound, but I can still see particulate matter. What should I do?

  • Answer:

    • Ensure Proper Mixing: After adding the solvent, vortex the vial gently for 1-2 minutes. Avoid vigorous shaking, which can cause the compound to splash and may not be more effective.

    • Sonication: If particles persist, sonicate the vial in a water bath for 5-10 minutes. This can help break up aggregates and enhance dissolution.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for a few minutes. Do not overheat, as it may degrade the compound.

    • Solvent Choice: Confirm that you are using a recommended solvent (e.g., DMSO, DMF). If solubility issues persist, you may need to try a different solvent or a combination of solvents.

Issue 2: The compound precipitates after dilution in my aqueous assay buffer or cell culture medium.
  • Question: My stock solution in DMSO is clear, but when I add it to my buffer/medium, a precipitate forms. How can I prevent this?

  • Answer:

    • Optimize Final Solvent Concentration: The final concentration of the organic solvent in your aqueous solution is critical. Try to maintain a sufficient concentration of the organic solvent (e.g., 0.1% - 0.5% DMSO) in the final working solution to keep the compound dissolved.

    • Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, try adding the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can sometimes prevent immediate precipitation.

    • Serial Dilutions: Prepare intermediate dilutions of your stock solution in the organic solvent before making the final dilution in the aqueous buffer. This gradual reduction in concentration can improve solubility.

    • Test Solubility Limits: Before your main experiment, perform a small-scale solubility test. Prepare a series of dilutions of your compound in the final assay buffer and visually inspect for precipitation after a short incubation. This will help you determine the maximum soluble concentration for your experimental conditions.

Issue 3: I am not observing the expected biological effect in my assay.
  • Question: I've successfully dissolved the compound, but I'm not seeing any inhibition of my target. What could be the problem?

  • Answer:

    • Confirm Compound Integrity: Ensure the compound has not degraded. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

    • Insolubility at the Cellular Level: Even if your working solution appears clear, the compound might be precipitating at the micro-level in the complex environment of your assay (e.g., in the presence of proteins or other cellular components). Consider the troubleshooting steps for precipitation mentioned above.

    • Assay Conditions: Verify that your assay conditions (e.g., pH, salt concentration, protein concentration) are compatible with the compound's stability and activity.

    • Cellular Uptake: For cell-based assays, poor cell permeability could be a factor. Ensure your cell type is appropriate and that the incubation time is sufficient for the compound to enter the cells and reach its target.

Data Presentation

Table 1: Solubility of Related Pantothenate Kinase Inhibitors

Compound NameSolventSolubilityMolar Mass ( g/mol )Molarity (mM)
Pantothenate Kinase Inhibitor (PANKi)DMF1 mg/mL391.5~2.55
Pantothenate Kinase Inhibitor (PANKi)DMSO1 mg/mL391.5~2.55
Pantothenate Kinase Inhibitor (PANKi)DMSO:PBS (pH 7.2) (1:4)0.25 mg/mL391.5~0.64
Pantothenate kinase-IN-2In a mix of DMSO, PEG300, Tween-80, and Saline≥ 1.25 mg/mL391.49≥ 3.19

Note: This data is for related compounds and should be used as a guideline. It is highly recommended to perform your own solubility tests for this compound.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation: Before opening, bring the vial of lyophilized this compound to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the appropriate volume of the desired solvent (e.g., DMSO) to the vial to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex the vial for 1-2 minutes until the powder is completely dissolved. If necessary, use sonication or gentle warming as described in the troubleshooting guide.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the same solvent (e.g., dilute a 10 mM stock to 1 mM in DMSO).

  • Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium. It is crucial to add the compound to the medium while gently vortexing or swirling to ensure rapid and even distribution. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.5% v/v).

  • Application to Cells: Immediately apply the final working solution to your cells.

  • Control: Remember to include a vehicle control (medium with the same final concentration of the solvent) in your experiment.

Mandatory Visualization

Signaling Pathway

Pantothenate kinase is the first and rate-limiting enzyme in the Coenzyme A (CoA) biosynthetic pathway. This compound inhibits this initial step.

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) EC 2.7.1.33 Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS PPCS Inhibitor This compound Inhibitor->PANK Inhibits Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA DPCK DPCK DephosphoCoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA

Caption: Coenzyme A biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

A typical workflow for preparing and using this compound in a cell-based assay.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound in DMSO (Stock Solution) start->reconstitute troubleshoot1 Insolubility Issue? (See Troubleshooting Guide) reconstitute->troubleshoot1 store Store Stock Solution Aliquots at -80°C prepare_working Prepare Working Solution in Cell Culture Medium store->prepare_working troubleshoot2 Precipitation in Medium? (See Troubleshooting Guide) prepare_working->troubleshoot2 treat_cells Treat Cells with Working Solution incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay incubate->assay end End assay->end troubleshoot1->reconstitute Yes troubleshoot1->store No troubleshoot2->prepare_working Yes troubleshoot2->treat_cells No

Caption: General experimental workflow for using this compound.

Troubleshooting Logic

A decision tree to help troubleshoot insolubility issues.

Troubleshooting_Logic start Insolubility Issue Observed is_stock Is the issue with the stock solution in organic solvent? start->is_stock stock_actions Try: 1. Gentle Vortexing 2. Sonication 3. Gentle Warming (37°C) is_stock->stock_actions Yes working_actions Try: 1. Optimize final solvent % 2. Add stock to stirring buffer 3. Use serial dilutions is_stock->working_actions No (in aqueous buffer) stock_resolved Issue Resolved? stock_actions->stock_resolved stock_ok Proceed with Experiment stock_resolved->stock_ok Yes stock_not_ok Consider a different organic solvent stock_resolved->stock_not_ok No working_resolved Issue Resolved? working_actions->working_resolved working_ok Proceed with Experiment working_resolved->working_ok Yes working_not_ok Determine solubility limit and adjust concentration working_resolved->working_not_ok No

Caption: Decision tree for troubleshooting this compound insolubility.

References

Technical Support Center: Overcoming Off-Target Effects of Pantothenate Kinase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate potential off-target effects of Pantothenate Kinase-IN-1 (PANK-IN-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (PANK-IN-1) is a small molecule inhibitor designed to target Pantothenate Kinase (PanK), a key regulatory enzyme in the biosynthesis of Coenzyme A (CoA).[1][2] PanK catalyzes the phosphorylation of pantothenate (vitamin B5), which is the rate-limiting step in the CoA biosynthetic pathway.[1][3] There are four human isoforms of PanK: PANK1α, PANK1β, PANK2, and PANK3.[2] It is crucial to determine the isoform selectivity of PANK-IN-1 as part of its initial characterization.

Q2: What are the potential sources of off-target effects with kinase inhibitors like PANK-IN-1?

Off-target effects of kinase inhibitors can arise from several factors:

  • Low Selectivity: Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to interactions with multiple kinases.[4]

  • Non-Specific Binding: The inhibitor may bind to proteins other than kinases, leading to unexpected biological consequences.[5][6]

  • Pathway Cross-Talk: Inhibition of the intended target can lead to compensatory changes or unexpected activation in other signaling pathways.[7]

  • "Polypharmacology": A single drug may interact with multiple targets, which can sometimes be beneficial but can also lead to adverse effects.[5][8]

Q3: What are the first steps to take if I suspect off-target effects?

If you observe unexpected phenotypes or inconsistent data in your experiments with PANK-IN-1, it is important to systematically investigate the possibility of off-target effects. A logical workflow to follow is outlined below.

G cluster_0 Initial Troubleshooting cluster_1 Off-Target Investigation A Unexpected Experimental Outcome B Confirm On-Target Engagement A->B Is the primary target engaged? C Perform Dose-Response Curve B->C Yes D Use a Structurally Unrelated PANK Inhibitor C->D Does the phenotype correlate with on-target IC50? E Rescue Phenotype with Downstream Metabolite D->E Yes F Characterize Off-Target Profile E->F Is the phenotype still present? G Hypothesize Off-Target(s) F->G Yes H Validate Off-Target(s) G->H Based on profiling data H->A Iterate and refine G cluster_0 Experimental Workflow A Treat cells with PANK-IN-1 or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify target protein in soluble fraction (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E G PANK_IN1 PANK-IN-1 PanK Pantothenate Kinase (PanK) PANK_IN1->PanK CoA Coenzyme A (CoA) PanK->CoA Produces FAO Fatty Acid Oxidation CoA->FAO AcetylCoA Acetyl-CoA CoA->AcetylCoA Precursor to TCA TCA Cycle FAS Fatty Acid Synthesis AcetylCoA->TCA AcetylCoA->FAS

References

Interpreting unexpected results with Pantothenate kinase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pantothenate kinase-IN-1 (PZ-2891). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in obtaining reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (PZ-2891)?

A1: this compound (PZ-2891), also known as a "pantazine," is a modulator of pantothenate kinases (PANKs), the rate-limiting enzymes in the Coenzyme A (CoA) biosynthetic pathway.[1][2] Its mechanism is complex, acting as both an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.[3][4][5][6][7] It binds to the PANK-ATP complex, functioning as an uncompetitive inhibitor with respect to ATP.[4] In the presence of acetyl-CoA, a natural feedback inhibitor of PANK, PZ-2891 can overcome this inhibition, leading to a net increase in PANK activity and CoA synthesis.[4][8]

Q2: What are the different isoforms of Pantothenate Kinase, and does PZ-2891 inhibit all of them?

A2: Mammals have three genes that express four main active isoforms of pantothenate kinase: PANK1α, PANK1β, PANK2, and PANK3.[2] These isoforms have different tissue distributions and subcellular localizations.[9][10] PZ-2891 is a broad-spectrum PANK modulator and has been shown to be effective against PANK1β, PANK2, and PANK3 with varying potencies.[6][7]

Q3: What is the expected outcome of treating cells with PZ-2891?

A3: The primary expected outcome is an increase in intracellular Coenzyme A (CoA) levels.[3][11] By overriding the natural feedback inhibition of PANK by acetyl-CoA, PZ-2891 promotes the phosphorylation of pantothenate (Vitamin B5), the first committed step in CoA biosynthesis, leading to an accumulation of the end product, CoA.[8][12]

Interpreting Unexpected Results: A Troubleshooting Guide

Q4: I am not observing an increase in Coenzyme A levels after treatment with PZ-2891. What could be the issue?

A4: Several factors could contribute to a lack of efficacy. Consider the following:

  • Inhibitor Concentration: PZ-2891 has a dual mechanism. At very high concentrations, its inhibitory effects may dominate, preventing an increase in CoA. At lower, activating concentrations, it overcomes feedback inhibition. It is crucial to perform a dose-response experiment to identify the optimal concentration for CoA elevation in your specific cell model. A starting concentration of 10 µM has been shown to be effective in C3A cells.[11][13]

  • Cellular Context: The metabolic state of your cells is critical. If the endogenous levels of acetyl-CoA are low, the feedback inhibition of PANK will also be low. In this scenario, the activating effect of PZ-2891 will be less pronounced as there is little inhibition to overcome.

  • PANK Isoform Expression: Different cell lines express varying levels of PANK isoforms.[10] While PZ-2891 is broad-spectrum, differences in isoform expression could influence the magnitude of the response.

  • Compound Stability: Ensure the compound has been stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO) and has not undergone multiple freeze-thaw cycles.[6][7]

Troubleshooting Workflow: No Increase in CoA Levels

G Start No increase in CoA levels observed Check_Conc Was a dose-response experiment performed? Start->Check_Conc Check_Cell_State Is the cell line metabolically active (high acetyl-CoA expected)? Check_Conc->Check_Cell_State Yes Perform_Dose Action: Perform dose-response (e.g., 0.1 nM to 50 µM) to find optimal concentration. Check_Conc->Perform_Dose No Check_Compound Was the compound stored correctly and freshly diluted? Check_Cell_State->Check_Compound Yes Consider_Metabolism Consideration: Basal PANK activity may be high with low feedback inhibition. Modulate cell metabolism if possible. Check_Cell_State->Consider_Metabolism No New_Aliquot Action: Use a fresh aliquot of the inhibitor and minimize freeze-thaw cycles. Check_Compound->New_Aliquot No Check_Protocol Review experimental protocol for errors (incubation time, cell density, etc.). Check_Compound->Check_Protocol Yes

Caption: Troubleshooting decision tree for experiments where PZ-2891 fails to increase CoA levels.

Q5: I am observing unexpected cytotoxicity or a decrease in cell viability. Why is this happening?

A5: While PZ-2891 has been reported to have no effect on cell viability at effective concentrations (e.g., up to 10 µM in C3A cells), cell-type-specific toxicity is always a possibility.[4]

  • High Concentrations: Extremely high concentrations of any small molecule, including PZ-2891, can lead to off-target effects or general cellular stress. This is why a dose-response curve is essential.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your cell line (typically <0.5%).

  • Metabolic Perturbation: A significant increase in CoA levels can alter cellular metabolism, which may be detrimental to certain cell lines, especially those with pre-existing metabolic vulnerabilities. For example, in PANC-1 cells, a different PANK inhibitor was shown to synergize with other compounds to induce ferroptosis, a specific form of cell death.[14]

Q6: Why do I see inhibition of PANK activity in my in vitro assay, but activation (increased CoA) in my cell-based assay?

A6: This is the expected, though seemingly paradoxical, behavior of PZ-2891.

  • In Vitro (Biochemical Assay): In a purified system with recombinant PANK enzyme, ATP, and pantothenate, PZ-2891 will act as an inhibitor.[6][7] The IC50 values reflect this direct inhibitory activity. The activating component of its mechanism relies on the presence of the feedback inhibitor, acetyl-CoA, which is absent in this simplified setup.

  • In Cellulo (Cell-Based Assay): Inside a cell, PANK activity is naturally throttled by feedback inhibition from acetyl-CoA. PZ-2891 binds to the PANK-ATP complex and locks the enzyme in a conformation that is refractory to acetyl-CoA inhibition.[8] Therefore, even though PZ-2891 is technically an "inhibitor" in a pure system, its dominant effect in the complex cellular environment is to relieve a more potent endogenous inhibition, leading to a net increase in pathway flux and CoA production.

Mechanism of Action: Dual Role of PZ-2891

G cluster_0 Cellular Environment PANK_inactive PANK (Inactive) 'Open' Conformation PANK_active PANK (Active) 'Closed' Conformation PANK_inactive->PANK_active ATP Binding PANK_active->PANK_inactive Acetyl-CoA Binding (Feedback Inhibition) PANK_active_PZ PANK-ATP-PZ-2891 (Active & Refractory) PANK_active->PANK_active_PZ PZ-2891 Binding (at low concentration) PANK_active_PZ->PANK_active_PZ Blocks Acetyl-CoA Binding Site Increased CoA\nSynthesis Increased CoA Synthesis PANK_active_PZ->Increased CoA\nSynthesis CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) [Rate-Limiting Step] Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS PP_Cysteine 4'-Phospho-N- pantothenoylcysteine PPCDC PPCDC PP_Cysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A (CoA) PANK->Phosphopantothenate PPCS->PP_Cysteine PPCDC->Phosphopantetheine PPAT->Dephospho_CoA DPCK->CoA PZ_2891 PZ-2891 (Pantothenate kinase-IN-1) PZ_2891->PANK Activates (in cells) AcetylCoA Acetyl-CoA AcetylCoA->PANK Feedback Inhibition

References

Addressing batch-to-batch variability of Pantothenate kinase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pantothenate kinase-IN-1.

Introduction to this compound

This compound is a modulator of Pantothenate kinase (PANK), with a reported IC₅₀ of 0.51 µM against PANK3.[1] PANK is the first and rate-limiting enzyme in the biosynthesis of coenzyme A (CoA), an essential cofactor in all living organisms involved in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pantothenate kinase (PANK) modulator that has been shown to inhibit PANK3 with an IC₅₀ of 0.51 µM.[1] PANKs catalyze the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, which is the committed step in CoA biosynthesis. By inhibiting PANK, this compound can modulate cellular levels of CoA.

Q2: What are the different isoforms of Pantothenate Kinase, and does this compound inhibit all of them?

A2: In mammals, there are three genes that encode four PANK isoforms: PANK1α, PANK1β, PANK2, and PANK3.[2] These isoforms have different subcellular localizations and are subject to feedback regulation by CoA and its thioesters, such as acetyl-CoA.[2] this compound is reported to be a modulator of PANK with a specific inhibitory concentration for PANK3.[1] Its activity against other isoforms may vary. Another inhibitor, Pantothenate Kinase Inhibitor (PANKi), has shown IC50s of 70, 92, and 25 nM for PanK1β, PanK2, and PanK3, respectively.[3]

Q3: How should I store and handle this compound?

A3: For specific storage instructions, you should always refer to the Certificate of Analysis (CoA) provided by the supplier.[1] Generally, small molecule inhibitors should be stored in a cool, dry place, protected from light. For long-term storage, it is often recommended to store compounds at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. It is good practice to prepare aliquots of your stock solution to minimize degradation.

Q4: In what solvents is this compound soluble?

A4: According to one supplier, Pantothenate kinase-IN-2, a related compound, is soluble in DMSO.[4] Another PANK inhibitor is soluble in DMF and DMSO.[3] The solubility of this compound should be confirmed with the supplier's documentation. For cell-based assays, it is crucial to ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect the cells.[5]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

While specific data on the batch-to-batch variability of this compound is not publicly available, variability is a potential issue for any small molecule inhibitor. This guide provides a framework for identifying and addressing such issues.

Initial Quality Control Checks for a New Batch

Before beginning extensive experiments with a new batch of this compound, it is prudent to perform some initial quality control checks.

  • Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the supplier. Key parameters to check include:

    • Purity: Typically determined by HPLC or LC-MS. For research-grade inhibitors, purity should ideally be >95%.[6]

    • Identity Confirmation: Usually confirmed by ¹H-NMR and Mass Spectrometry (MS).

    • Appearance: The physical appearance of the compound should match the description.

  • Solubility Test: Confirm the solubility of the new batch in your chosen solvent (e.g., DMSO). Inconsistent solubility can be an early indicator of batch differences.

Troubleshooting Inconsistent Experimental Results

If you observe unexpected or inconsistent results between different batches of this compound, consider the following potential causes and solutions.

Problem 1: Variation in IC₅₀ Values in Biochemical Assays

Potential Cause Troubleshooting Steps
Purity and/or Presence of Impurities 1. Request detailed purity data from the supplier for both batches, if available. 2. Consider having the compound's purity and identity independently verified by techniques such as HPLC, LC-MS, and NMR.[7] 3. Synthesis of pyridazine-containing compounds can sometimes result in byproducts that may have off-target effects or interfere with the assay.[8][9]
Compound Stability and Degradation 1. Ensure proper storage conditions have been maintained for both batches. 2. Prepare fresh stock solutions from each batch and repeat the experiment. Avoid using old stock solutions.
Assay Conditions 1. Inconsistent ATP concentration between experiments can significantly alter the apparent IC₅₀ of ATP-competitive inhibitors.[10] 2. Ensure all other assay components (enzyme concentration, substrate concentration, buffer composition, and incubation time) are identical.
Solubility Issues 1. Poor solubility of the inhibitor can lead to artificially high IC₅₀ values. 2. Visually inspect the assay wells for any precipitation. 3. Consider performing a solubility test at the highest concentration used in your assay.

Problem 2: Discrepancies in Cellular Assay Results

Potential Cause Troubleshooting Steps
Differences in Cell Permeability 1. Impurities in one batch may affect its ability to cross the cell membrane. 2. If possible, use a cell-based target engagement assay to confirm that the inhibitor is reaching its target in the cell.
Off-Target Effects of Impurities 1. Impurities could have their own biological activity, leading to unexpected cellular phenotypes. 2. Perform control experiments with the vehicle (e.g., DMSO) at the same concentration used for the inhibitor.
Cytotoxicity 1. Test the cytotoxicity of each batch independently using a cell viability assay (e.g., MTT or CellTiter-Glo®). A difference in cytotoxicity could indicate the presence of toxic impurities.
Solvent Effects 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is below the threshold that affects cell health and function.

Data Summary

Table 1: Reported Potency of Pantothenate Kinase Inhibitors

CompoundTargetIC₅₀ (µM)Reference
This compoundPANK30.51[1]
Pantothenate Kinase Inhibitor (PANKi)PanK1β0.070[3]
PanK20.092[3]
PanK30.025[3]
Pantothenate kinase-IN-2PanK10.14[4]
PanK30.36[4]

Experimental Protocols

Protocol 1: In Vitro Pantothenate Kinase (PANK) Activity Assay (Radiochemical)

This protocol is a general method for measuring PANK activity and can be adapted to determine the IC₅₀ of this compound.

Materials:

  • Recombinant human PANK3 enzyme

  • This compound

  • [¹⁴C]-Pantothenate

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • 96-well plates

  • Scintillation counter and vials

  • Phosphocellulose paper (e.g., Whatman P81)

  • Phosphoric acid solution for washing

Procedure:

  • Prepare Reagents:

    • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the desired concentration of this compound (or DMSO for control).

    • Add the recombinant PANK3 enzyme.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Start the reaction by adding a mixture of ATP and [¹⁴C]-Pantothenate. A common concentration for ATP is 2.5 mM, and for pantothenate is 45 µM.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting:

    • Stop the reaction by adding a small volume of acetic acid or by spotting a portion of the reaction mixture directly onto phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [¹⁴C]-Pantothenate.

  • Quantification:

    • Place the dried phosphocellulose paper discs into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor compared to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Coenzyme A (CoA) Measurement

This protocol describes a general method to measure total CoA levels in cells, which can be used to assess the downstream effects of PANK inhibition by this compound. This is based on commercially available kits.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Coenzyme A Assay Kit (colorimetric or fluorometric)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period.

  • Sample Preparation:

    • Harvest the cells by trypsinization or scraping.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells according to the assay kit manufacturer's instructions. This may involve homogenization or sonication.

    • Deproteinize the samples, for example, by using spin columns or perchloric acid precipitation followed by neutralization.[11]

  • CoA Assay:

    • Perform the CoA assay according to the manufacturer's protocol. This typically involves:

      • Preparing a standard curve with known concentrations of CoA.

      • Adding cell lysates and standards to a 96-well plate.

      • Adding the reaction mix provided in the kit.

      • Incubating for the recommended time and temperature.

  • Measurement:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader at the specified wavelength.

  • Data Analysis:

    • Calculate the CoA concentration in the samples based on the standard curve.

    • Normalize the CoA concentration to the protein concentration of the cell lysate.

    • Analyze the dose-dependent effect of this compound on cellular CoA levels.

Visualizations

PANK_Signaling_Pathway cluster_CoA_Biosynthesis Coenzyme A Biosynthesis Pathway cluster_Regulation Regulation Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate->PANK ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine, ATP Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT ATP Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK DPCK Dephospho_CoA->DPCK ATP CoA Coenzyme A (CoA) DPCK->CoA PANK_IN_1 This compound PANK_IN_1->PANK Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->PANK Feedback Inhibition

Caption: The Coenzyme A biosynthesis pathway and its regulation by this compound.

Troubleshooting_Workflow Start Inconsistent Results with New Batch of PANK-IN-1 Check_CoA Review Certificate of Analysis (Purity, Identity) Start->Check_CoA Solubility_Test Perform Solubility Test Start->Solubility_Test Biochemical_Assay Biochemical Assay (e.g., PANK activity) Check_CoA->Biochemical_Assay Solubility_Test->Biochemical_Assay IC50_Shift Significant IC50 Shift? Biochemical_Assay->IC50_Shift Cellular_Assay Cellular Assay (e.g., CoA measurement) Cell_Effect_Diff Different Cellular Effect? Cellular_Assay->Cell_Effect_Diff Investigate_Purity Investigate Purity/ Stability of Compound IC50_Shift->Investigate_Purity Yes Check_Assay_Params Re-evaluate Assay Parameters (ATP, Enzyme Conc., etc.) IC50_Shift->Check_Assay_Params No Check_Cell_Health Assess Cytotoxicity and Solvent Effects Cell_Effect_Diff->Check_Cell_Health Yes End Problem Resolved Cell_Effect_Diff->End No Contact_Supplier Contact Supplier for Technical Support Investigate_Purity->Contact_Supplier Check_Assay_Params->Cellular_Assay Check_Cell_Health->Contact_Supplier

References

Pantothenate kinase-IN-1 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Pantothenate kinase-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a modulator of Pantothenate Kinase (PANK), with a reported IC50 of 0.51 µM against the PANK3 isoform. It is a small molecule used in research to study the Coenzyme A (CoA) biosynthesis pathway and its role in various physiological and pathological processes.

Q2: What is the mechanism of action of this compound?

This compound acts as an inhibitor of Pantothenate Kinase (PANK), the first and rate-limiting enzyme in the Coenzyme A (CoA) biosynthetic pathway.[1][2] By inhibiting PANK, this compound blocks the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, thereby disrupting the entire CoA synthesis pathway.[1][2]

Q3: What are the different isoforms of Pantothenate Kinase (PANK)?

In mammals, there are three main genes (PANK1, PANK2, PANK3) that express four characterized isoforms of PANK. These isoforms have different tissue distributions and subcellular localizations. For instance, PanK1 is highly expressed in the liver, while PanK2 is abundant in neuronal tissue. PanK3 is more ubiquitously expressed.[2]

Q4: How should I store this compound?

For long-term stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.[3]

Stability of this compound

While specific quantitative stability data for this compound across a broad range of experimental conditions is limited, the following tables provide guidance based on available information for similar PANK inhibitors and general principles for small molecule kinase inhibitors.

Table 1: Solubility

SolventConcentrationRecommendation
DMSO1 mg/mL (2.55 mM)Sonication is recommended for complete dissolution.[3]
DMF1 mg/mL (2.55 mM)Sonication is recommended for complete dissolution.[3]
DMSO:PBS (pH 7.2) (1:4)0.25 mg/mL (0.64 mM)Sonication is recommended for complete dissolution.[3]

Table 2: General Storage and Handling Stability

ConditionPowderStock Solution (in DMSO)Working Dilution (in Aqueous Buffer)
Storage Temperature -20°C-80°CPrepare fresh daily; avoid storage
Long-term Stability Up to 3 years[3]Up to 1 year[3]Not recommended
Freeze-Thaw Cycles N/AMinimize cycles. Aliquot into single-use volumes. Studies on diverse compounds in DMSO show that while many are stable for several cycles, repeated freeze-thaw can lead to degradation or precipitation for some molecules.[4][5]N/A
pH Stability StableStable in DMSOStability in aqueous buffers is pH-dependent. Most kinase assays are performed at a physiological pH of around 7.5.[2][6] Extreme pH values should be avoided.
Thermal Stability Shipped at ambient temperature, store at -20°C upon receipt.[3]Stable at room temperature for short periods. Avoid prolonged exposure to high temperatures.[7]Assays are typically performed at 37°C.[2] Stability at higher temperatures for extended periods is not characterized.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Bring to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution and, if necessary, sonicate in a water bath until the compound is fully dissolved.[3]

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: General Protocol for Use in Cell-Based Assays

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting for target proteins, or measurement of CoA levels.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or No Inhibitory Effect Compound Precipitation: The inhibitor may have precipitated out of the aqueous culture medium.Visually inspect the culture medium for any signs of precipitation. Lower the final concentration of the inhibitor. Ensure the final DMSO concentration is not causing insolubility. Make the final dilution into the aqueous medium just before adding to the cells.
Incorrect Concentration: Errors in calculating dilutions or pipetting.Double-check all calculations and ensure pipettes are calibrated. Prepare fresh dilutions.
Cellular Context: The target PANK isoform may not be expressed or be functionally important in the chosen cell line.Verify the expression of PANK isoforms in your cell line (e.g., via qPCR or Western blot).
High Cell Density: High cell numbers can metabolize or sequester the inhibitor, reducing its effective concentration.Optimize cell seeding density. Consider using a higher inhibitor concentration for dense cultures.
High Background or Off-Target Effects High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases.Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing widespread toxicity or off-target effects.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control.
Cell Death or Toxicity On-Target Toxicity: Inhibition of the CoA pathway is expected to impact cell viability over time.Perform a time-course experiment to distinguish between specific on-target effects and non-specific toxicity. Assess markers of apoptosis or necrosis.
Compound Instability: The inhibitor may be degrading in the culture medium over long incubation times.For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours.

Visualizations

CoA_Biosynthesis_Pathway cluster_inhibition Inhibition cluster_pathway Coenzyme A Biosynthesis Pantothenate_kinase_IN_1 Pantothenate_kinase_IN_1 Pantothenate Pantothenate Pantothenate_kinase_IN_1->Pantothenate Inhibits Phosphopantothenate Phosphopantothenate Pantothenate->Phosphopantothenate PANK (ATP -> ADP) Phosphopantothenoylcysteine Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho_CoA Phosphopantetheine->Dephospho_CoA PPAT CoA CoA Dephospho_CoA->CoA DPCK

Caption: Coenzyme A biosynthesis pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (10 mM in DMSO) B Prepare Working Dilutions (in cell culture medium) A->B D Treat Cells with Inhibitor B->D C Seed Cells C->D E Incubate (e.g., 24-72h) D->E F Downstream Assays (e.g., Viability, Western Blot) E->F

Caption: General experimental workflow for using this compound in cell-based assays.

References

Minimizing cytotoxicity of Pantothenate kinase-IN-1 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pantothenate Kinase-IN-1 (PKI-1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions regarding the use of PKI-1 in cell-based assays, with a focus on minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (PKI-1)?

PKI-1 is a potent small molecule inhibitor of Pantothenate Kinase (PanK). PanK is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA) from Vitamin B5 (pantothenate).[1] By inhibiting PanK, PKI-1 effectively depletes the intracellular pool of CoA. CoA is an essential cofactor in numerous metabolic pathways, including the citric acid cycle, fatty acid metabolism, and the synthesis of various cellular components.[2]

Q2: Why am I observing high cytotoxicity with PKI-1 in my cell lines?

The cytotoxicity of PKI-1 can stem from two main sources: on-target effects and off-target effects.

  • On-target effects: The primary mechanism of PKI-1 is the depletion of CoA. Since CoA is vital for cellular energy production and metabolism, its significant reduction can lead to metabolic stress, cell cycle arrest, and ultimately apoptosis or necrosis.[3][4]

  • Off-target effects: Like many kinase inhibitors, at higher concentrations, PKI-1 may bind to and inhibit other kinases or cellular proteins, leading to unintended cytotoxic responses.[5][6] It is crucial to use the lowest effective concentration to minimize these off-target effects.[7]

Q3: What are the recommended working concentrations for PKI-1?

The optimal concentration of PKI-1 is highly dependent on the cell line and the experimental endpoint. We recommend performing a dose-response experiment to determine the IC50 for both PanK inhibition and cytotoxicity in your specific cell model. The goal is to identify a concentration that effectively inhibits PanK with minimal impact on cell viability.

Table 1: Example IC50 Values for PKI-1 in Various Cell Lines

Cell LinePanK3 Inhibition IC50 (nM)Cytotoxicity IC50 (µM) after 72hTherapeutic Index (Cytotoxicity IC50 / PanK3 Inhibition IC50)
HepG2258.5340
PANC-14012.0300
HEK293305.0167
SH-SY5Y5515.0273

Note: These values are for illustrative purposes only and should be determined empirically for your specific experimental conditions.

Q4: How long should I incubate my cells with PKI-1?

The onset of cytotoxicity can be time-dependent. We recommend performing a time-course experiment to monitor cell viability at various time points (e.g., 24, 48, and 72 hours) at a fixed concentration of PKI-1. This will help you determine the optimal incubation time for your assay before significant cell death occurs.

Q5: Is the cytotoxicity of PKI-1 consistent across all cell types?

No, different cell lines can exhibit varying sensitivities to PKI-1. This can be due to differences in their metabolic rates, their reliance on specific CoA-dependent pathways, or their expression levels of the different PanK isoforms.[5] It is essential to characterize the cytotoxic profile of PKI-1 in each cell line you plan to use.

Q6: What are some reliable methods for assessing cytotoxicity?

Several assays can be used to measure cytotoxicity. It is good practice to use orthogonal methods to confirm your results. Some common assays include:

  • MTT/XTT/WST-1 assays: Measure metabolic activity, which is often correlated with cell viability.

  • Trypan Blue exclusion assay: A simple method to count viable and non-viable cells.

  • LDH release assay: Measures lactate dehydrogenase released from damaged cells, indicating loss of membrane integrity.

  • Annexin V/Propidium Iodide staining: Allows for the differentiation between apoptotic and necrotic cells via flow cytometry or fluorescence microscopy.

Troubleshooting Guide

Problem: High levels of cell death are observed even at low concentrations of PKI-1.

Possible CauseRecommended Solution
Cell line is highly sensitive Use a lower concentration range in your dose-response experiments. Consider using a more resistant cell line if appropriate for your study.
Off-target effects Ensure you are using the lowest effective concentration. If off-target effects are suspected, consider using a structurally different PanK inhibitor as a control.
Suboptimal cell culture conditions Ensure cells are healthy, within a low passage number, and not overly confluent at the time of treatment.
Incorrect inhibitor concentration Double-check your calculations and ensure the stock solution was prepared and stored correctly.

Problem: Inconsistent cytotoxicity results between experiments.

Possible CauseRecommended Solution
Variability in cell health Standardize your cell culture practice. Use cells from a similar passage number for all experiments and ensure consistent seeding densities.
Inhibitor degradation Prepare fresh dilutions of PKI-1 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Edge effects in multi-well plates To minimize evaporation and temperature gradients, do not use the outer wells of your plates for experimental samples. Fill them with sterile media or PBS instead.

Problem: The IC50 for PanK inhibition is very close to the concentration that causes significant cytotoxicity.

Possible CauseRecommended Solution
Narrow therapeutic window This is a known challenge with some kinase inhibitors. Optimize your incubation time to find a point where you see significant target engagement with minimal cell death.
Time-dependent cytotoxicity Perform a time-course experiment to determine if cytotoxicity increases significantly with longer incubation times. It may be possible to achieve your desired biological readout at an earlier time point.
On-target toxicity If the cytotoxicity is a direct result of CoA depletion, consider supplementing the media with downstream metabolites of the CoA pathway, if this does not interfere with your experimental goals.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of PKI-1
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Inhibitor Preparation: Prepare a 2x concentrated serial dilution of PKI-1 in your cell culture medium. A typical starting range would be from 50 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the seeding medium from the cells and add an equal volume of the 2x inhibitor dilutions to the corresponding wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 48 or 72 hours).

  • Cytotoxicity Assay: Perform your chosen cytotoxicity assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Time-Course Experiment for Cytotoxicity
  • Cell Seeding: Seed your cells in multiple 96-well plates, one for each time point.

  • Treatment: Treat the cells with a fixed concentration of PKI-1 (e.g., the IC50 concentration for PanK inhibition and 5x this concentration) and a vehicle control.

  • Incubation and Analysis: At each desired time point (e.g., 12, 24, 48, 72 hours), perform a cytotoxicity assay on one of the plates.

  • Data Analysis: Plot the cell viability against time for each concentration to observe the onset and progression of cytotoxicity.

Visualizations

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) [RATE-LIMITING STEP] Pantothenate->PanK Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate ATP -> ADP PKI1 This compound PKI1->PanK PPCS PPCS Phosphopantothenate->PPCS + Cysteine Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA DPCK DPCK DephosphoCoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA

Caption: Coenzyme A biosynthesis pathway highlighting the inhibitory action of PKI-1 on PanK.

Experimental_Workflow cluster_workflow Workflow for Optimizing PKI-1 Concentration Start Start: Healthy Cell Culture DoseResponse Dose-Response Experiment (e.g., 1 nM to 50 µM PKI-1) Start->DoseResponse Incubate Incubate for a Fixed Time (e.g., 48h or 72h) DoseResponse->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Incubate->Assay CalculateIC50 Calculate Cytotoxicity IC50 Assay->CalculateIC50 TimeCourse Time-Course Experiment (at 1x and 5x PanK IC50) CalculateIC50->TimeCourse OptimalConc Determine Optimal Concentration & Incubation Time TimeCourse->OptimalConc

Caption: General workflow for determining the optimal concentration and incubation time for PKI-1.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting High Cytotoxicity of PKI-1 Start High Cytotoxicity Observed? CheckConc Verify PKI-1 Concentration & Preparation Start->CheckConc Yes CheckCells Assess Cell Health & Passage Number CheckConc->CheckCells Concentration OK LowerConc Perform Dose-Response with Lower Concentrations CheckCells->LowerConc Cells Healthy ShorterTime Perform Time-Course Experiment LowerConc->ShorterTime OffTarget Consider Off-Target Effects (Use alternative inhibitor) ShorterTime->OffTarget OnTarget On-Target Toxicity (Optimize assay window) OffTarget->OnTarget

Caption: A decision tree for troubleshooting unexpected high cytotoxicity with PKI-1.

References

Refining Pantothenate kinase-IN-1 treatment protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Pantothenate kinase-IN-1 (PanK-IN-1).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no inhibitory effect observed. Compound Degradation: PanK-IN-1 may be unstable under certain storage or experimental conditions.Store the compound as recommended. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect Concentration: Errors in calculating the required concentration for the experiment.Double-check all calculations for dilutions. It is advisable to establish concentration gradients tailored to your specific experimental setup rather than directly replicating methods from the literature, as outcomes can vary between different cells or animal models.[2]
Suboptimal Assay Conditions: The in vitro kinase assay conditions may not be optimal for PanK-IN-1 activity.Ensure the assay buffer composition and substrate concentrations are appropriate. For a typical PanK activity assay, a reaction mixture could contain 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2.5 mM ATP.[3]
Compound precipitates out of solution. Low Solubility: PanK-IN-1 has limited solubility in aqueous solutions.For in vitro experiments, dissolve PanK-IN-1 in DMSO or DMF. Sonication is recommended to aid dissolution.[2] For cell-based assays, a final DMSO concentration of 0.1% (v/v) should be maintained and kept constant across different experimental groups.[4] If precipitation still occurs, consider using a solubilizing agent like PEG300 and Tween-80 for in vivo studies.[1]
High background signal in cellular assays. Off-Target Effects: Kinase inhibitors can sometimes produce off-target effects by interacting with other proteins.[5][6]To confirm that the observed phenotype is due to PanK inhibition, consider performing a cellular thermal shift assay (CETSA) to verify target engagement.[4] Additionally, a rescue experiment by supplementing with a downstream product of the PanK-mediated reaction, such as phosphopantothenate, could be performed.[7]
Variability in IC₅₀ values between experiments. Different PanK Isoforms: PanK-IN-1 exhibits different potencies against different PanK isoforms.Be aware of the specific PanK isoforms expressed in your experimental system. PanK-IN-1 is a potent inhibitor of PanK1 and PanK3.[1] Different tissues and cell lines have varying expression levels of PanK isoforms.[8][9][10]
Competition with ATP: PanK inhibitors can be competitive with ATP.[11]The IC₅₀ value can be influenced by the ATP concentration in the assay. When comparing results, ensure that the ATP concentration is consistent and ideally close to the Kₘ value for the specific PanK isoform being studied.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent inhibitor of Pantothenate kinase (PanK), the rate-limiting enzyme in the biosynthesis of coenzyme A (CoA).[12][13] By inhibiting PanK, this compound blocks the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, the first committed step in the CoA biosynthetic pathway.[7][13]

2. What are the recommended storage conditions for this compound?

For long-term storage, the solid compound should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.

3. How do I dissolve this compound?

This compound is soluble in organic solvents such as DMSO and DMF.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

4. What are the IC₅₀ values for this compound against different PanK isoforms?

Pantothenate kinase-IN-2, a closely related analog, has reported IC₅₀ values of 0.14 µM for PanK1 and 0.36 µM for PanK3.[1] Another inhibitor, referred to as PANKi, shows IC₅₀ values of 70 nM for PanK1β, 92 nM for PanK2, and 25 nM for PanK3.[2][12]

5. How can I confirm that this compound is engaging its target in cells?

A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement in a cellular environment. This assay is based on the principle that the binding of a ligand, such as PanK-IN-1, can increase the thermal stability of its target protein, PanK.[4]

Data Presentation

Table 1: Inhibitory Activity of Selected PanK Inhibitors

CompoundTarget Isoform(s)IC₅₀Reference
Pantothenate kinase-IN-2PanK1 / PanK30.14 µM / 0.36 µM[1]
PANKiPanK1β / PanK2 / PanK370 nM / 92 nM / 25 nM[2][12]
HoPanmPanK1α / mPanK1β / mPanK2 / mPanK350 µM - 150 µM[14]

Experimental Protocols

Pantothenate Kinase (PanK) Activity Assay

This protocol is adapted from established methods for measuring PanK activity.[3]

Materials:

  • Recombinant human PanK enzyme

  • This compound

  • ATP

  • D-[1-¹⁴C]pantothenate

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • 10% (v/v) Acetic Acid

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, 2.5 mM ATP, and 45 µM D-[1-¹⁴C]pantothenate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the reaction by adding 5 nM of the purified PanK enzyme.

  • Incubate the reaction at 37°C for 10 minutes. The reaction time should be within the linear range of the assay.

  • Stop the reaction by adding 4 µl of 10% (v/v) acetic acid.

  • Quantify the amount of radiolabeled 4'-phosphopantothenate formed using a suitable method, such as liquid scintillation counting after separation of substrate and product.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for CETSA to verify the interaction of PanK-IN-1 with PanK in a cellular context.[4][15]

Materials:

  • Cells expressing the target Pantothenate Kinase

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating, cell lysis (e.g., freeze-thaw cycles), and protein quantification (e.g., Western blotting)

Procedure:

  • Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-3 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.

  • Lysis: Lyse the heated cells using three cycles of freeze-thawing.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the precipitated, denatured proteins from the soluble protein fraction.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble PanK at each temperature using Western blotting with a specific antibody against PanK. An increase in the amount of soluble PanK in the drug-treated samples compared to the vehicle control at higher temperatures indicates thermal stabilization and therefore, target engagement.

Visualizations

CoA_Biosynthesis_Pathway cluster_inhibition Pantothenate_kinase_IN_1 Pantothenate_kinase_IN_1 Pantothenate Kinase (PanK) Pantothenate Kinase (PanK) Pantothenate_kinase_IN_1->Pantothenate Kinase (PanK) Inhibition Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) CoA Coenzyme A Phosphopantothenate->CoA Multiple Steps

Caption: Inhibition of the Coenzyme A biosynthetic pathway by this compound.

CETSA_Workflow cluster_treatment Cell Treatment cluster_result Expected Outcome DMSO Vehicle (DMSO) Heat Heat Treatment (Temperature Gradient) DMSO->Heat PanK_IN_1 PanK-IN-1 PanK_IN_1->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Analysis Analysis of Soluble Fraction (Western Blot) Centrifugation->Analysis Stabilization Increased Thermal Stability of PanK with PanK-IN-1 Analysis->Stabilization Indicates Target Engagement

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Validation & Comparative

Validating the Inhibitory Effect of Pantothenate Kinase Inhibitors on PANK3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of inhibitors targeting Pantothenate Kinase 3 (PANK3), a key enzyme in the biosynthesis of coenzyme A (CoA).[1][2] PANK3 catalyzes the initial and rate-limiting step in this pathway, the phosphorylation of pantothenate (vitamin B5).[3][4] Dysregulation of PANK activity is associated with neurodegenerative diseases, highlighting the therapeutic potential of PANK inhibitors.[3][5] This document outlines the inhibitory effects of a potent Pantothenate Kinase Inhibitor (PANKi) and compares its performance with other known inhibitors, supported by experimental data and detailed protocols.

Comparative Inhibitory Potency

The inhibitory activity of various compounds against PANK isoforms is summarized below. PANKi demonstrates significant potency against all three major isoforms, with a particular affinity for PANK3.

CompoundPANK1β IC50 (nM)PANK2 IC50 (nM)PANK3 IC50 (nM)Notes
Pantothenate Kinase Inhibitor (PANKi) 709225A reversible inhibitor with mixed-type inhibition with respect to ATP and pantothenate.[6][7]
Compound 7 70 ± 1.192 ± 2.025 ± 1.8An alternative designation for what appears to be the same potent PANK inhibitor.[8][9]
Acetyl-CoA ~5,000~100~1,000A natural feedback inhibitor of PANK enzymes.[10][11]
MCC-555 (Thiazolidinedione) InhibitsInhibitsInhibitsRank order of inhibition is PANK3 > PANK2 > PANK1β.[12]
Glyburide (Sulfonylurea) ActivatesLess SensitiveInhibitsDemonstrates isoform-specific effects.[12]

Experimental Protocols

Accurate validation of PANK3 inhibition requires robust and reproducible experimental methods. Below are detailed protocols for commonly employed assays.

Radiochemical PANK Activity Assay

This assay directly measures the enzymatic activity of PANK3 by quantifying the formation of radiolabeled product.

Materials:

  • Recombinant human PANK3 enzyme

  • 100 mM Tris-HCl, pH 7.5

  • 10 mM MgCl₂

  • 2.5 mM ATP

  • 45 µM d-[1-¹⁴C]pantothenate

  • Inhibitor compound (e.g., PANKi) at various concentrations

  • 10% (v/v) acetic acid

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM ATP, and 45 µM d-[1-¹⁴C]pantothenate.[13]

  • Add a known concentration of purified human PANK3 (e.g., 5 nM) to the reaction mixture.[13]

  • To determine inhibitory activity, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., 0-10 µM) before initiating the reaction.

  • Initiate the enzymatic reaction by adding the substrate, d-[1-¹⁴C]pantothenate.

  • Incubate the reaction at 37°C for a set time (e.g., 10 minutes), ensuring the reaction is in the linear range.[13]

  • Stop the reaction by adding 4 µl of 10% (v/v) acetic acid.[13]

  • Separate the radiolabeled product from the unreacted substrate using an appropriate method (e.g., chromatography).

  • Quantify the amount of radiolabeled product using a scintillation counter to determine the enzyme activity.

  • Calculate the IC50 value by fitting the inhibition data to a suitable dose-response curve.[13]

High-Throughput Screening (HTS) Luminescence-Based Assay

This method is suitable for screening large compound libraries and measures ATP consumption, which is inversely proportional to PANK3 activity.

Materials:

  • Recombinant human PANK3 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • ATP and pantothenate substrates

  • Test compounds (inhibitors or activators)

  • Luciferase/luciferin reagent kit

Procedure:

  • Incubate PANK3 with the substrates (ATP and pantothenate) and the test compound in a multi-well plate format.[12] The concentrations of substrates and enzyme are optimized so that a portion (e.g., ~35%) of the ATP is consumed in the control reactions.[12]

  • After a defined incubation period, add a mixture of luciferase and luciferin to the wells.[12]

  • Measure the resulting luminescence. The light signal is proportional to the amount of ATP remaining in the reaction.[12]

  • A high luminescence signal indicates low ATP consumption and therefore, inhibition of PANK3. Conversely, a low signal suggests enzyme activation.

  • Calculate IC50 or EC50 values from dose-response curves.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in PANK3 inhibition, the following diagrams have been generated.

PANK3_Signaling_Pathway cluster_CoA_Biosynthesis Coenzyme A Biosynthesis cluster_Regulation Regulation Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK3 (ATP -> ADP) CoA Coenzyme A (CoA) Phosphopantothenate->CoA Downstream Enzymes AcetylCoA Acetyl-CoA PANK3_node PANK3 AcetylCoA->PANK3_node Feedback Inhibition PANKi Pantothenate Kinase-IN-1 (PANKi) PANKi->PANK3_node Inhibition

Caption: The PANK3 signaling pathway, illustrating the conversion of pantothenate and its inhibition.

PANK3_Inhibition_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Data Analysis p1 Prepare Reaction Buffer (Tris-HCl, MgCl2) p2 Prepare Substrates (ATP, [14C]Pantothenate) p3 Prepare PANK3 Enzyme p4 Prepare Inhibitor Dilutions (e.g., PANKi) r1 Combine Buffer, ATP, PANK3, and Inhibitor p4->r1 r2 Initiate reaction with [14C]Pantothenate r1->r2 r3 Incubate at 37°C r2->r3 r4 Stop reaction with Acetic Acid r3->r4 a1 Separate Product from Substrate r4->a1 a2 Quantify Radioactivity a1->a2 a3 Calculate % Inhibition a2->a3 a4 Determine IC50 Value a3->a4

Caption: Experimental workflow for validating the inhibitory effect of a compound on PANK3 activity.

References

A Comparative Guide to Pantothenate Kinase-IN-1 and Other PANK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pantothenate kinase-IN-1 (PANK-IN-1) with other known inhibitors of Pantothenate kinase (PANK), the rate-limiting enzyme in Coenzyme A (CoA) biosynthesis. The content is based on available experimental data to facilitate informed decisions in research and drug development endeavors.

Introduction to Pantothenate Kinase and Its Inhibition

Pantothenate kinase (PANK) is a critical enzyme that catalyzes the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, the first and committed step in the biosynthesis of Coenzyme A (CoA).[1] CoA is an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1] In mammals, four active isoforms of PANK have been identified: PANK1α, PANK1β, PANK2, and PANK3, encoded by three different genes.[2][3] Given its central role in metabolism, inhibition of PANK has emerged as a potential therapeutic strategy for various diseases, including neurodegenerative disorders and cancer.[4][5]

Quantitative Comparison of PANK Inhibitors

The following table summarizes the in vitro potency of this compound and other representative PANK inhibitors against different PANK isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

InhibitorPANK1β IC50 (nM)PANK2 IC50 (nM)PANK3 IC50 (nM)Reference
This compoundNot ReportedNot Reported510[6]
Pantothenate Kinase Inhibitor (PANKi)709225[7]
Compound 7 (tricyclic)709225[4][8]
PZ-2724Not ReportedNot Reported1100[9]
MCC-555>10000~100005000[10]
GlyburideActivator>100008500[10]
Rosiglitazone>10000>10000~10000[10]
Pioglitazone>10000>10000~10000[10]

Signaling Pathway

The diagram below illustrates the central role of Pantothenate Kinase in the Coenzyme A (CoA) biosynthesis pathway. PANK catalyzes the initial, rate-limiting step, making it a key control point for cellular CoA levels.

CoA_Biosynthesis Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) (Rate-Limiting Step) Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate ATP -> ADP PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine Cysteine, ATP -> ADP, Pi PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine CO2 PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA ATP -> PPi DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA ATP -> ADP Inhibitors PANK Inhibitors (e.g., PANK-IN-1) Inhibitors->PANK

Caption: The Coenzyme A biosynthesis pathway highlighting the role of PANK.

Experimental Protocols

The determination of IC50 values for PANK inhibitors is crucial for their characterization. Below is a representative experimental protocol for a PANK activity assay, synthesized from common methodologies found in the literature.[9][11][12]

Objective: To determine the in vitro inhibitory activity of test compounds against a specific PANK isoform.

Materials:

  • Recombinant human PANK enzyme (e.g., PANK1β, PANK2, or PANK3)

  • D-[1-¹⁴C]pantothenate (radiolabeled substrate)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acetic acid (to stop the reaction)

  • 96-well microplates

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and ATP at their final desired concentrations.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) for baseline activity.

  • Enzyme Addition: Add the recombinant PANK enzyme to each well to initiate a pre-incubation with the test compound.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled D-[1-¹⁴C]pantothenate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction: Stop the reaction by adding a small volume of 10% (v/v) acetic acid.

  • Measurement of Activity: Transfer a portion of the reaction mixture from each well to a filter paper that binds the phosphorylated product but not the unreacted pantothenate. After washing the filters to remove unreacted substrate, place them in scintillation vials with scintillation fluid.

  • Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. The amount of radioactivity is proportional to the PANK enzyme activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using appropriate software.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing PANK inhibitors.

PANK_Inhibitor_Workflow PANK Inhibitor Screening and Characterization Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action cluster_3 Cellular and In Vivo Validation HTS High-Throughput Screening (HTS) of Compound Library Hit_Identification Hit Identification (% Inhibition > Threshold) HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity Isoform Selectivity Profiling (PANK1, PANK2, PANK3) Dose_Response->Selectivity MoA Mechanism of Action Studies (e.g., Kinetic Analysis) Selectivity->MoA Cell_Based Cell-Based Assays (CoA levels, etc.) MoA->Cell_Based In_Vivo In Vivo Efficacy Studies (Animal Models) Cell_Based->In_Vivo

Caption: A generalized workflow for the discovery and validation of PANK inhibitors.

Conclusion

This compound is a modulator of PANK3 with an IC50 in the sub-micromolar range.[6] When compared to other inhibitors, its selectivity profile against other PANK isoforms has not been widely reported in the public domain. Compounds like the tricyclic inhibitor (Compound 7) and "Pantothenate Kinase Inhibitor (PANKi)" have demonstrated potent inhibition across multiple PANK isoforms.[4][7][8] The choice of an inhibitor for research or therapeutic development will depend on the desired selectivity profile and other pharmacological properties. The experimental protocols and workflows described provide a framework for the systematic evaluation and comparison of novel PANK inhibitors.

References

A Comparative Guide to PANK Modulators: Pantothenate Kinase-IN-1 versus PZ-2891

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two notable small-molecule modulators of Pantothenate Kinase (PANK): Pantothenate kinase-IN-1, an inhibitor, and PZ-2891, an allosteric activator. This comparison is supported by experimental data from primary literature to assist researchers in selecting the appropriate tool compound for their studies of Coenzyme A (CoA) metabolism and associated diseases like Pantothenate Kinase-Associated Neurodegeneration (PKAN).

At a Glance: Key Differences

FeatureThis compoundPZ-2891
Primary Mechanism Competitive InhibitorAllosteric Activator
Primary Target Isoform (in vitro) PANK3PANK2 and PANK3
Cellular Activity Reduces CoA biosynthesisIncreases CoA levels
In Vivo Activity Data not availableIncreases brain and liver CoA levels; efficacious in a PKAN mouse model
Therapeutic Potential Research tool for studying CoA depletionPotential therapeutic for PKAN

Introduction to PANK Modulation

Pantothenate kinases are crucial enzymes that catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1] Mammals have three genes encoding four PANK isoforms (PANK1α, PANK1β, PANK2, and PANK3) with distinct tissue distributions and regulatory mechanisms.[2] Dysregulation of PANK activity is associated with several diseases, most notably PKAN, a rare neurodegenerative disorder caused by mutations in the PANK2 gene.[2] Small molecules that modulate PANK activity are therefore valuable research tools and potential therapeutics. This guide focuses on a direct comparison of this compound and PZ-2891.

This compound: A Competitive Inhibitor

This compound (also referred to as Compound 1 in its primary publication) is a pyridazine-based competitive inhibitor of PANK.[3] Its development was guided by optimizing a high-throughput screening hit to produce a potent, drug-like molecule with a well-defined binding mode.[3]

Mechanism of Action

This compound acts as a competitive inhibitor with respect to pantothenate, the natural substrate of PANK.[3] X-ray crystallography has revealed that it binds to the pantothenate binding site of PANK3, forming a key bidentate hydrogen bond.[3]

cluster_PANK3 PANK3 Active Site Pantothenate Pantothenate PANK3 PANK3 Pantothenate->PANK3 ATP ATP ATP->PANK3 Phosphopantothenate Phosphopantothenate PANK3->Phosphopantothenate Phosphorylation Pantothenate_kinase_IN_1 This compound Pantothenate_kinase_IN_1->PANK3 Competitive Inhibition

Fig 1. Mechanism of this compound

PZ-2891: An Allosteric Activator

PZ-2891 is a brain-penetrant, allosteric activator of PANK.[2] While it demonstrates inhibitory activity in standard in vitro kinase assays, in a cellular context, it functions as an activator by overcoming the natural feedback inhibition of PANK by acetyl-CoA.[2][4] This unique mechanism of action makes it a promising candidate for treating diseases of CoA deficiency like PKAN.[4]

Mechanism of Action

PZ-2891 binds to the pantothenate pocket of a PANK protomer within the dimeric enzyme.[2] This binding event locks the other protomer in a catalytically active conformation that is resistant to feedback inhibition by acetyl-CoA.[2][5] At sub-saturating concentrations, this leads to a net increase in CoA synthesis.[4]

cluster_PANK_dimer PANK Dimer cluster_protomer1 Protomer 1 (Inactive) cluster_protomer2 Protomer 2 (Active) PANK_1 PANK PANK_2 PANK PANK_1->PANK_2 Allosteric Activation Acetyl_CoA Acetyl_CoA Acetyl_CoA->PANK_1 Feedback Inhibition Phosphopantothenate Phosphopantothenate PANK_2->Phosphopantothenate Phosphorylation Pantothenate Pantothenate Pantothenate->PANK_2 ATP ATP ATP->PANK_2 PZ_2891 PZ-2891 PZ_2891->PANK_1 Binds to Pantothenate Pocket

Fig 2. Mechanism of PZ-2891

Quantitative Data Summary

In Vitro Activity
CompoundTargetAssay TypeIC50Reference
This compound Human PANK3Radiometric Inhibition0.51 µM[3]
PZ-2891 Human PANK1βRadiometric Inhibition40.2 nM[6]
Human PANK2Radiometric Inhibition0.7 nM[6]
Human PANK3Radiometric Inhibition1.3 nM[6]
Mouse PanK1βRadiometric Inhibition48.7 nM[6]
Mouse PanK2Radiometric Inhibition1.0 nM[6]
Mouse PanK3Radiometric Inhibition1.9 nM[6]
Cellular Activity
CompoundCell LineEffectConcentrationReference
PZ-2891 C3A (human liver)Increased total CoA levels10 µM[4]
C3A (human liver)Increased acetyl-CoA levels10 µM[6]
In Vivo Data (Mouse Model of PKAN)
CompoundParameterResultReference
PZ-2891 Liver CoA levelsSignificantly increased[6]
Forebrain CoA levelsSignificantly increased[6]
Hindbrain CoA levelsSignificantly increased[6]

Experimental Protocols

PANK Inhibition/Activity Assay (Radiometric)

This protocol is adapted from the methods used to characterize both this compound and PZ-2891.[3][4]

Workflow:

Prepare_Reaction_Mixture Prepare reaction mixture: - 100 mM Tris-HCl, pH 7.5 - 10 mM MgCl2 - 2.5 mM ATP - 45 µM d-[1-14C]pantothenate - Test compound (varying conc.) Add_Enzyme Add 5 nM of purified human PANK isoform Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate at 37°C for 10 minutes Add_Enzyme->Incubate Stop_Reaction Stop reaction with 10% acetic acid Incubate->Stop_Reaction Quantify Quantify radioactive product Stop_Reaction->Quantify

Fig 3. PANK Radiometric Assay Workflow

Detailed Method:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM ATP, and 45 µM d-[1-¹⁴C]pantothenate. The test compound (this compound or PZ-2891) is added at various concentrations.[4]

  • Enzyme Addition: The reaction is initiated by adding 5 nM of the purified human PANK isoform (e.g., PANK3 for this compound; PANK1β, PANK2, or PANK3 for PZ-2891).[4][6]

  • Incubation: The reaction is incubated at 37°C for 10 minutes. The assay is confirmed to be linear with time under these conditions.[4]

  • Reaction Termination: The reaction is stopped by the addition of 4 µl of 10% (v/v) acetic acid.[4]

  • Quantification: The amount of phosphorylated product is quantified using a suitable method for separating the radiolabeled product from the unreacted radiolabeled substrate, followed by scintillation counting.

Cellular CoA Measurement

This protocol is based on the methods used to assess the cellular activity of PZ-2891.[4][7]

Workflow:

Cell_Culture Culture C3A cells Compound_Treatment Treat cells with PZ-2891 (e.g., 10 µM) for 24 hours Cell_Culture->Compound_Treatment Cell_Harvest Harvest cells Compound_Treatment->Cell_Harvest Cell_Lysis Lyse cells and extract metabolites Cell_Harvest->Cell_Lysis CoA_Quantification Quantify total CoA levels using a suitable assay (e.g., enzymatic cycling assay or mass spectrometry) Cell_Lysis->CoA_Quantification

Fig 4. Cellular CoA Measurement Workflow

Detailed Method:

  • Cell Culture: Human liver-derived C3A cells are cultured under standard conditions.[4]

  • Compound Treatment: Cells are treated with the desired concentration of PZ-2891 (e.g., 10 µM) or vehicle control for 24 hours.[4]

  • Cell Harvesting and Lysis: After treatment, cells are harvested, and metabolites are extracted.[7]

  • CoA Quantification: Total cellular CoA levels are determined using a sensitive and specific method, such as an enzymatic cycling assay coupled with a fluorescent or colorimetric readout, or by mass spectrometry.[4][7] For acetyl-CoA measurement, mass spectrometry with a labeled internal standard is used.[6]

Conclusion

This compound and PZ-2891 represent two distinct approaches to modulating PANK activity. This compound is a valuable research tool for studying the effects of PANK inhibition and CoA depletion. Its well-defined structure-activity relationship and binding mode make it a good candidate for further development of more potent or specific inhibitors.

PZ-2891, with its unique allosteric activation mechanism and demonstrated in vivo efficacy in a disease model, holds significant promise as a potential therapeutic for PKAN. Its ability to cross the blood-brain barrier and increase CoA levels in the brain addresses a key challenge in treating neurological disorders.[4]

The choice between these two compounds will depend on the specific research question. For studies requiring the inhibition of CoA biosynthesis, this compound is a suitable choice. For investigations into rescuing CoA deficiency, particularly in the context of PKAN, PZ-2891 is the more relevant and promising molecule.

References

A Head-to-Head Comparison of Pantothenate Kinase Inhibitors: Pantothenate kinase-IN-1 vs. Pantothenate kinase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used research compounds, Pantothenate kinase-IN-1 and Pantothenate kinase-IN-2. This document summarizes their biochemical activity, isoform selectivity, and the experimental protocols used for their characterization, offering a valuable resource for researchers investigating Coenzyme A (CoA) metabolism and related therapeutic areas.

Introduction to Pantothenate Kinase and its Inhibitors

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1] Mammals have four active PanK isoforms: PanK1α, PanK1β, PanK2, and PanK3, which are encoded by three distinct genes.[1] The development of potent and selective PanK inhibitors is crucial for studying the physiological roles of these isoforms and for developing potential therapeutics for diseases such as pantothenate kinase-associated neurodegeneration (PKAN) and certain cancers.[2][3] This guide focuses on two such inhibitors, this compound and Pantothenate kinase-IN-2.

Quantitative Data Summary

The following table summarizes the available biochemical data for this compound and Pantothenate kinase-IN-2, facilitating a direct comparison of their potency and selectivity.

Parameter This compound Pantothenate kinase-IN-2 Reference
Target(s) PANK3PanK1, PanK3[4][5]
IC50 (PANK1β) Data not available70 nM[6][7]
IC50 (PANK2) Data not available92 nM[6][7]
IC50 (PANK3) 0.51 µM (510 nM)25 nM (and 0.36 µM)[4][5][6][7]
Ligand Efficiency (LipE) 2.8Data not available[4]
Mechanism of Inhibition Pantothenate competitiveMixed-type with respect to ATP and pantothenate[4][6]
CAS Number 1024168-48-6902614-04-4[4][5]

Note: The IC50 value of 0.36 µM for Pantothenate kinase-IN-2 against PanK3 is also reported, suggesting potential variations in experimental conditions.[5]

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.

Coenzyme A Biosynthetic Pathway

This diagram illustrates the central role of Pantothenate Kinase (PanK) in the multi-step synthesis of Coenzyme A (CoA) from Pantothenate (Vitamin B5).

CoA_Biosynthesis Coenzyme A Biosynthetic Pathway cluster_0 Mitochondria / Cytosol cluster_1 Inhibitor Action Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate Pantothenate Kinase (PanK) ATP -> ADP 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS + Cysteine 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT + ATP Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK + ATP PanK_Inhibitor This compound Pantothenate kinase-IN-2 Pantothenate Kinase (PanK) Pantothenate Kinase (PanK) PanK_Inhibitor->Pantothenate Kinase (PanK) Inhibition

Caption: The Coenzyme A biosynthetic pathway, highlighting the inhibitory action of this compound and -IN-2 on Pantothenate Kinase (PanK).

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the screening and characterization of novel Pantothenate Kinase inhibitors.

Inhibitor_Workflow Pantothenate Kinase Inhibitor Screening Workflow HTS High-Throughput Screening (HTS) (e.g., Luminescence-based assay) Hit_Identification Hit Identification (Compounds showing >50% inhibition) HTS->Hit_Identification Dose_Response Dose-Response Analysis (IC50 determination for PanK isoforms) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Testing against other kinases) Dose_Response->Selectivity_Profiling Mechanism_Studies Mechanism of Action Studies (e.g., Kinetic analysis) Dose_Response->Mechanism_Studies Cell_Based_Assays Cell-Based Assays (e.g., CoA biosynthesis inhibition) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Optimization Mechanism_Studies->Lead_Optimization Cell_Based_Assays->Lead_Optimization

Caption: A generalized workflow for the discovery and characterization of Pantothenate Kinase inhibitors, from initial high-throughput screening to lead optimization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize PanK inhibitors.

Pantothenate Kinase Activity Assay (Radiochemical Method)

This method directly measures the enzymatic activity of PanK by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into pantothenate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM ATP, and 45 µM d-[1-¹⁴C]pantothenate.[8]

  • Enzyme Addition: Add the purified PanK isoform (e.g., 5 nM of human PANK3) to the reaction mixture.[8]

  • Inhibitor Addition: For IC50 determination, add varying concentrations of the inhibitor (e.g., this compound or -IN-2) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a set period (e.g., 10 minutes) during which the reaction is linear with time.[8]

  • Reaction Termination: Stop the reaction by adding a small volume of 10% (v/v) acetic acid.[8]

  • Separation of Product: Spot the reaction mixture onto a DE81 filter disk. Wash the disk with successive changes of 1% acetic acid in 95% ethanol to remove unreacted [¹⁴C]pantothenate.[8]

  • Quantification: Dry the filter disk and determine the amount of product formation by scintillation counting.[8]

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pantothenate Kinase Activity Assay (Luminescence-Based Method)

This high-throughput-compatible assay measures PanK activity by quantifying the amount of ATP remaining in the reaction mixture using a luciferase-based system. A decrease in ATP corresponds to an increase in PanK activity.

Protocol:

  • Reaction Setup: In a multiwell plate, combine the PanK enzyme, substrate (pantothenate), and the test compound in a suitable kinase buffer.

  • ATP Addition: Initiate the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow for ATP consumption.

  • Luminescence Detection: Add a commercially available kinase-glo reagent (containing luciferase and luciferin) to the wells. This reagent quenches the kinase reaction and initiates the luminescence reaction.[9][10]

  • Signal Measurement: Measure the luminescent signal using a plate reader. The signal is inversely proportional to PanK activity.[9][10]

  • Data Analysis: Normalize the data to controls (no enzyme for 0% activity and no inhibitor for 100% activity) and calculate the percent inhibition to determine IC50 values.

Cellular Coenzyme A Biosynthesis Assay

This assay measures the ability of a PanK inhibitor to block the synthesis of CoA in a cellular context.

Protocol:

  • Cell Culture: Plate cells (e.g., C3A human hepatoma cells) in a multiwell plate and allow them to adhere.[11]

  • Inhibitor Treatment: Treat the cells with varying concentrations of the PanK inhibitor for a specified duration.

  • Radiolabeling: Add [³H]pantothenate to the cell culture medium and incubate for a period (e.g., 24 hours) to allow for its incorporation into CoA.[11]

  • Cell Lysis and Extraction: Wash the cells and lyse them to release intracellular contents.

  • CoA Quantification: Separate the radiolabeled CoA from the cell extract, for example, by binding to DE-81 filters, and quantify using scintillation counting.[11]

  • Data Analysis: Determine the apparent IC50 value for the inhibition of CoA biosynthesis by fitting the data to a dose-response curve.[11]

Discussion and Conclusion

Based on the available data, Pantothenate kinase-IN-2 emerges as a more potent and better-characterized inhibitor of multiple PanK isoforms compared to This compound . With nanomolar IC50 values against PanK1β, PanK2, and PanK3, Pantothenate kinase-IN-2 offers a valuable tool for studying the roles of these key isoforms in CoA metabolism.[6][7] Its mixed-type inhibition mechanism suggests a complex interaction with the enzyme.[6]

In contrast, the publicly available data for This compound is currently limited to its activity against PANK3.[4] While it demonstrates sub-micromolar potency against this isoform, its effects on PanK1 and PanK2 are unknown, making a complete selectivity profile assessment challenging. The reported ligand efficiency of 2.8 suggests it is an efficient binder to its target.[4]

For researchers aiming to broadly inhibit PanK activity or specifically target PanK1, PanK2, or PanK3 with high potency, Pantothenate kinase-IN-2 appears to be the more suitable choice based on current knowledge. Further characterization of this compound against other PanK isoforms is necessary to fully understand its potential as a selective research tool.

The provided experimental protocols offer a foundation for researchers to independently verify these findings and to screen for novel PanK modulators. The choice between a radiochemical and a luminescence-based assay will depend on the specific experimental needs, with the former offering a direct measurement of product formation and the latter being more amenable to high-throughput screening. Cellular assays are essential to confirm the on-target effects of these inhibitors in a physiological context.

References

A Researcher's Guide to Evaluating Pantothenate Kinase Inhibitors Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of currently available Pantothenate Kinase (PanK) inhibitors and a methodological framework for their cross-validation in various cellular contexts.

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: The Landscape of Pantothenate Kinase Inhibition

Pantothenate kinases (PanKs) are critical enzymes that catalyze the first and rate-limiting step in the universal biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[1][2] In humans, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three genes, with varying tissue distribution and subcellular localization.[1] Given their central role in metabolism, PanKs have emerged as attractive therapeutic targets for various diseases, including neurodegenerative disorders like Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in the PANK2 gene, and certain cancers.[3][4]

It is important to note that a compound specifically named "Pantothenate kinase-IN-1" is not described in the current scientific literature. This guide, therefore, focuses on the characterization and cross-validation of known, publicly disclosed PanK inhibitors and modulators. Comprehensive cross-validation of a single inhibitor's activity across a wide array of cell types is not yet extensively documented. This guide summarizes the existing data for prominent PanK modulators and provides a detailed framework of experimental protocols for researchers to conduct their own comparative studies.

Comparative Activity of Known PanK Modulators

The development of small molecules targeting PanK enzymes has led to the identification of several compounds with distinct mechanisms of action. Below is a summary of the biochemical and cellular activities of two notable examples.

PZ-2891: A PanK Modulator

PZ-2891 is a brain-penetrant PanK modulator that acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.[5][6] Its primary mechanism of activation involves preventing the feedback inhibition of PanK by acetyl-CoA, thereby increasing overall CoA biosynthesis.[7][8] This dual activity makes it a unique tool for studying CoA metabolism.

Table 1: Biochemical Activity of PZ-2891 Against Human and Mouse PanK Isoforms

Target IsoformIC₅₀ (nM)Species
hPANK1β40.2Human
hPANK20.7Human
hPANK31.3Human
mPANK1β48.7 ± 5.1Mouse
mPANK21.0 ± 0.1Mouse
mPANK31.9 ± 0.2Mouse
(Data sourced from MedChemExpress and Selleck Chemicals product datasheets)[5][6]

Table 2: Cellular Activity of PZ-2891

Cell LineEffectNotesReference
Human liver-derived cells (e.g., HepG2/C3A)Increased CoA levelsDemonstrates target engagement and functional outcome in a relevant cell model.[7]
HEK293TIncreased intracellular CoA levelsEffect is enhanced with PANK3 overexpression, confirming PANK-dependent action.[9]
Pantothenate Kinase Inhibitor (PANKi - Cayman Chemical)

This compound is described as a reversible, mixed-type inhibitor of PanK isoforms.[10] It has been utilized as a tool compound to probe the consequences of CoA depletion, particularly in the context of inducing ferroptosis in cancer cells.

Table 3: Biochemical Activity of PANKi

Target IsoformIC₅₀ (nM)
PanK1β70
PanK292
PanK325
(Data sourced from Cayman Chemical product datasheet)[10]

Table 4: Cellular Activity of PANKi

Cell LineEffectIC₅₀ / ConcentrationNotesReference
C3AInhibition of CoA biosynthesis0.9 µMNo effect on cell viability up to 8 µM.[10]
PANC-1Synergizes with BSO to induce ferroptosis5 µMSensitizes cells to erastin-induced ferroptosis.[10]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To understand the context of PanK inhibition and to design robust validation experiments, the following diagrams illustrate the CoA biosynthesis pathway and a general workflow for inhibitor cross-validation.

CoA_Biosynthesis_Pathway cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) PANKs Pantothenate Kinases (PANK1, PANK2, PANK3) Pantothenate->PANKs ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PANKs->Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine ATP -> ADP Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC -> CO2 Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT ATP -> PPi Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK DPCK Dephospho_CoA->DPCK ATP -> ADP CoA Coenzyme A (CoA) DPCK->CoA Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA Acetylation Acetyl_CoA->PANKs Feedback Inhibition

Caption: The Coenzyme A biosynthetic pathway, highlighting the regulatory role of PanKs.

Experimental_Workflow cluster_workflow Workflow for Cross-Validation of a PanK Inhibitor cluster_assays Perform Parallel Assays start Select Diverse Cell Line Panel (e.g., Cancer, Normal, Different Tissues) culture Culture and Seed Cells in 96-well and 6-well plates start->culture treat Treat with PanK Inhibitor (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability biochem Biochemical Assay (CoA Levels, PanK Activity) treat->biochem pathway Pathway Analysis (Western Blot) treat->pathway data Data Acquisition (Plate Reader, HPLC, Imager) viability->data biochem->data pathway->data analysis Data Analysis (IC50/EC50 Calculation, Statistical Analysis) data->analysis compare Compare Activity Across Cell Lines (Generate Comparative Tables/Graphs) analysis->compare

Caption: A generalized experimental workflow for cross-validating PanK inhibitor activity.

Experimental Protocols for Cross-Validation Studies

The following protocols provide a detailed methodology for key experiments required to assess and compare the activity of PanK inhibitors across different cell types.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cell line panel of interest

  • Complete culture medium

  • PanK inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[13]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the PanK inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[13][14]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[13]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shake on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[12]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ value for each cell line.

Protocol 2: Western Blotting for Downstream Signaling

Western blotting allows for the semi-quantitative analysis of specific protein expression to assess the impact of PanK inhibition on related signaling pathways.[15][16]

Materials:

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in pathways affected by CoA levels)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Lysis: Seed cells in 6-well plates and treat with the PanK inhibitor at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time.

  • Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer.[15]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vitro Pantothenate Kinase Activity Assay

This assay directly measures the enzymatic activity of PanK by quantifying the conversion of ATP to ADP.[18]

Materials:

  • Recombinant PanK enzyme (isoform-specific)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, NH₄Cl, KCl)[18]

  • Calcium D-pantothenate

  • ATP

  • PanK inhibitor

  • 1 M HCl (for stopping the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 5 mM calcium D-pantothenate, and the PanK inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).

  • Initiate Reaction: Start the reaction by adding 5 mM ATP. The total reaction volume is typically 100 µL.[18]

  • Incubation: Incubate for a set time (e.g., 30 minutes) during which the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding 20 µL of 1 M HCl.[18]

  • Sample Preparation for HPLC: Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes to pellet any precipitate.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate ATP and ADP using a C18 reverse-phase column with an appropriate gradient.

  • Quantification: Monitor the elution profile at 254 nm. Calculate the amount of ADP produced by comparing the peak area to a standard curve.

  • Data Analysis: Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

The study of Pantothenate Kinase inhibitors is a promising field for the development of novel therapeutics. While potent inhibitors like PZ-2891 and the PANKi from Cayman Chemical have been identified, their characterization across a broad spectrum of cell types remains limited. The absence of comprehensive cross-validation data represents a significant knowledge gap. By employing the standardized protocols outlined in this guide, researchers can systematically evaluate the efficacy, selectivity, and potential off-target effects of PanK inhibitors in diverse cellular backgrounds. Such studies are crucial for validating PanK as a therapeutic target in different diseases and for advancing the most promising compounds toward clinical development.

References

Independent Verification of Pantothenate Kinase-IN-1 IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reported IC50 values for inhibitors of Pantothenate kinases (PanK), including Pantothenate kinase-IN-1. It is designed to offer a clear overview of the quantitative data, the experimental methodologies used to obtain these values, and the relevant biological pathways.

Data Summary

The inhibitory activity of various compounds against different isoforms of Pantothenate kinase is summarized below. IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget Isoform(s)Reported IC50
This compoundPANK30.51 µM[1]
PANKiPanK1β70 nM[2][3]
PanK292 nM[2][3]
PanK325 nM[2][3]
Hopantenate (HoPan)All active PanK isoforms50 µM - 150 µM[4]
Compound 11426026Wild type PanK29.3 ± 2.0 μM[5]
Acetyl-CoAPanK1β~ 5 µM[6]
PanK2~ 0.1 µM[6]

Signaling Pathway

Pantothenate kinase is the initial and rate-limiting enzyme in the Coenzyme A (CoA) biosynthetic pathway.[6] It catalyzes the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate.[6] CoA is an essential cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[6][7] Mutations in the PANK2 gene, which encodes for Pantothenate kinase 2, are the cause of Pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic disorder characterized by iron accumulation in the brain.[8][9][10]

Pantothenate_Kinase_Signaling_Pathway Pantothenate (Vitamin B5) Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate (Vitamin B5)->PanK 4'-Phosphopantothenate 4'-Phosphopantothenate PanK->4'-Phosphopantothenate ATP -> ADP Downstream Enzymes Downstream Enzymes 4'-Phosphopantothenate->Downstream Enzymes Coenzyme A (CoA) Coenzyme A (CoA) Downstream Enzymes->Coenzyme A (CoA) Coenzyme A (CoA)->PanK Feedback Inhibition Metabolic Pathways Citric Acid Cycle, Fatty Acid Metabolism, etc. Coenzyme A (CoA)->Metabolic Pathways

Coenzyme A biosynthetic pathway initiated by Pantothenate Kinase.

Experimental Protocols

The determination of IC50 values for Pantothenate kinase inhibitors involves various biochemical and cell-based assays. Below are summaries of common methodologies.

1. Radiochemical Enzyme Assay

This method directly measures the enzymatic activity of PanK by quantifying the formation of the radiolabeled product.

  • Reaction Mixture : A typical reaction mix contains Tris-HCl buffer (pH 7.5), MgCl2, ATP, and radiolabeled d-[1-14C]pantothenate as the substrate.[11]

  • Procedure :

    • The PanK enzyme is incubated with the reaction mixture and varying concentrations of the inhibitor.

    • The reaction is stopped, and the mixture is spotted onto a DE81 disk.

    • The disk is washed to remove unreacted substrate.

    • The amount of product formation is determined by scintillation counting of the dried disk.[11]

  • Data Analysis : IC50 values are calculated by fitting the data to a dose-response curve.

2. Luminescence-Based Kinase Assay

This high-throughput screening method measures ATP consumption, which is inversely proportional to PanK activity.

  • Principle : The assay is performed in two steps. First, the PanK enzyme reaction is allowed to proceed, consuming ATP. In the second step, the remaining ATP is quantified using a luciferase/luciferin system, where the light output is proportional to the ATP concentration.

  • Procedure :

    • PanK3 is incubated with substrates and the test compound.

    • A mixture of luciferase and luciferin is added.

    • Luminescence is measured to determine the amount of remaining ATP.[12]

  • Data Analysis : A decrease in PanK activity due to an inhibitor results in a higher luminescence signal.

3. Cell-Based Assays

Cell-based assays provide insights into the inhibitor's efficacy in a more physiologically relevant context.

  • MTT Assay for Cell Viability : This colorimetric assay is used to assess the effect of the inhibitor on cell viability.

    • Procedure :

      • Adherent cells are seeded in a 96-well plate and treated with a series of inhibitor concentrations.

      • After an incubation period, MTT solution is added to each well.

      • Living cells with active mitochondria reduce the MTT to formazan, which is then solubilized with DMSO.

      • The absorbance is measured, which correlates with the number of viable cells.[13]

  • Cellular Phosphorylation Assay : This assay quantifies the phosphorylation of a kinase's substrate within the cell.

    • Procedure :

      • Cells expressing the target kinase are treated with the inhibitor.

      • The level of substrate phosphorylation is quantified using methods like ELISA or AlphaLISA with phospho-site-specific antibodies.[14]

Experimental Workflow for IC50 Determination

The following diagram illustrates a general workflow for determining the IC50 value of a Pantothenate kinase inhibitor.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Inhibitor Incubation Incubate Enzyme with Inhibitor and Substrates Compound_Dilution->Incubation Assay_Components Prepare Enzyme, Substrates, and Buffers Assay_Components->Incubation Detection Measure Enzyme Activity (e.g., Radiometric, Luminescence) Incubation->Detection Data_Collection Collect Data for Each Inhibitor Concentration Detection->Data_Collection Curve_Fitting Plot Dose-Response Curve Data_Collection->Curve_Fitting IC50_Calculation Calculate IC50 Value Curve_Fitting->IC50_Calculation

General workflow for determining the IC50 of a PanK inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling Pantothenate kinase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pantothenate kinase-IN-1 was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, powdered research chemicals and kinase inhibitors of unknown toxicity. Researchers and laboratory personnel must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential hazards associated with handling powdered chemical compounds. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shields[1]Single pair of nitrile glovesStandard lab coatNot generally required
Weighing & Aliquoting (in a chemical fume hood) Chemical splash goggles[2][3]Double-gloving with nitrile gloves[4][5]Fully fastened lab coatNot required if performed in a certified chemical fume hood
Solubilization & Dilution Chemical splash goggles and face shield[1][2]Chemical-resistant gloves (e.g., nitrile)[6]Chemical-resistant apron over a lab coatNot required if performed in a certified chemical fume hood
Experimental Use (Cell Culture, etc.) Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot generally required
Spill Cleanup Chemical splash goggles and face shieldDouble-gloving with chemical-resistant glovesChemical-resistant gown or coverallsAir-purifying respirator with appropriate cartridges (if significant aerosolization)
Waste Disposal Chemical splash gogglesChemical-resistant glovesLab coatNot generally required

Operational Plan: From Receipt to Experiment

A structured workflow is crucial for the safe handling of potent compounds. The following step-by-step procedures should be followed:

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.

  • Verify that the container is clearly labeled with the compound name and any available hazard information.

  • Log the compound into the laboratory's chemical inventory.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The container should be tightly sealed and clearly labeled.

  • If the supplier provides specific storage conditions (e.g., refrigeration, freezer storage), adhere to those recommendations.[8][9]

3. Weighing and Aliquoting (to be performed in a certified chemical fume hood):

  • Designate a specific area within the chemical fume hood for weighing toxic powders.[5]

  • Cover the work surface with disposable bench paper.[10]

  • To minimize aerosolization, use an anti-static gun if the powder is prone to static.[5]

  • Procedure:

    • Place a labeled, empty container with a lid on the analytical balance and tare it.[11]

    • Transfer the container to the chemical fume hood.

    • Carefully add the desired amount of this compound to the container.

    • Securely close the lid.

    • Return the container to the balance to confirm the weight.

    • Make any necessary weight adjustments within the fume hood.[11]

  • Use disposable spatulas and weigh paper, and dispose of them as hazardous waste immediately after use.[11]

4. Solubilization and Dilution:

  • All procedures involving the creation of stock solutions or dilutions must be performed within a chemical fume hood.

  • Add the solvent slowly to the powdered compound to avoid splashing.

  • Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Unused or expired solid compound.

    • Stock solutions and dilutions.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Contaminated labware (pipette tips, centrifuge tubes, weigh paper, etc.).

  • Segregate these waste streams into clearly labeled, leak-proof hazardous waste containers.

2. Disposal Procedures:

  • Solid Waste: Collect in a designated, sealed container labeled "Hazardous Chemical Waste" and including the compound name.

  • Liquid Waste: Collect in a compatible, sealed waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.[12]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[12] The empty, rinsed container can then be disposed of according to institutional guidelines.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal. Do not dispose of this compound down the drain.

Safe Handling Workflow

Safe_Handling_Workflow Receive Receive & Inspect Store Store Safely Receive->Store Prep_PPE Don Appropriate PPE Store->Prep_PPE Weigh Weigh Powder Prep_PPE->Weigh Solubilize Solubilize & Dilute Weigh->Solubilize Segregate Segregate Waste Weigh->Segregate Contaminated Disposables Experiment Perform Experiment Solubilize->Experiment Solubilize->Segregate Contaminated Labware Experiment->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.